Haloperidol Decanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXTARXLVFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224951 | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-97-8 | |
| Record name | Haloperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Haloperidol Decanoate in Psychopharmacology
Development of Haloperidol (B65202) as a First-Generation Antipsychotic
The discovery of haloperidol marked a pivotal moment in psychopharmacology, offering a new therapeutic option for psychosis with a distinct chemical structure from the then-dominant phenothiazines.
Haloperidol was first synthesized on February 11, 1958, by Bert Hermans at the Janssen Pharmaceutica laboratories in Beerse, Belgium, under the direction of Dr. Paul Janssen. nih.govresearchgate.netnih.gov The discovery was a result of a systematic investigation into butyrophenone (B1668137) derivatives, a new chemical family initially intended for use as analgesics. researchgate.net During animal pharmacology studies, it was observed that the compound, initially designated R1625, exhibited potent sedative and catalepsy-inducing effects, qualitatively similar to chlorpromazine (B137089) but significantly more powerful at much smaller doses. nih.govresearchgate.net This unexpected finding led to a shift in research focus towards its potential as a neuroleptic agent. tandfonline.com
Following promising animal studies, the first clinical trials of haloperidol commenced in Belgium in the same year of its discovery, with the first clinical publication appearing on October 28, 1958. nih.gov These early studies, conducted by psychiatrists Divry, Bobon, and Collard at the Liege Hospital, demonstrated haloperidol's efficacy in managing states of agitation. nih.gov Subsequent clinical investigations, including those at the esteemed Sainte-Anne hospital in France, confirmed its classification as a neuroleptic, as defined by Delay and Deniker in 1955. nih.gov These studies highlighted its particular effectiveness against delusions and hallucinations, leading to the deinstitutionalization of many chronically ill patients who could now be managed in the community. nih.gov Haloperidol was introduced in the United States and other countries under the brand name Haldol and was approved by the U.S. Food and Drug Administration (FDA) on April 12, 1967. wikipedia.orgacs.org
Emergence and Rationale for Long-Acting Injectable (LAI) Formulations
The development of LAI antipsychotics was a direct response to a significant challenge in the long-term management of chronic psychiatric disorders: medication non-adherence.
The concept of "depot" injections, which create a reservoir of medication in the muscle that is slowly released over time, emerged in the late 1960s. nsj.org.sarcpsych.ac.ukwisdomlib.org This approach was developed to address the issue of non-compliance with oral medications, a major factor in relapse and re-hospitalization for patients with schizophrenia. nsj.org.saresearchgate.net The first long-acting depot injections were of the antipsychotics fluphenazine (B1673473) and haloperidol. wikipedia.org These formulations involve esterifying the active drug and dissolving it in an oily vehicle, allowing for a prolonged release and a longer duration of action. wikipedia.orgnih.gov
Following the successful use of oral haloperidol, the decanoate (B1226879) ester was developed to create a long-acting injectable formulation. wjpmr.com Haloperidol decanoate was approved in 1986. uspharmacist.com This formulation involves attaching a decanoate ester to the haloperidol molecule, making it more lipophilic and allowing it to be suspended in sesame oil for intramuscular injection. wikipedia.org Once injected, the ester is slowly hydrolyzed, releasing the active haloperidol into the bloodstream over several weeks. nsj.org.sanih.gov Pharmacokinetic studies in dogs and later in schizophrenic patients demonstrated that after intramuscular injection, haloperidol plasma levels peak within about a week and then decline with a half-life of approximately three weeks, reaching a steady state within three months. nih.gov
Long-acting injectable antipsychotics like this compound offer several key advantages in the management of chronic psychiatric disorders:
Improved Adherence and Relapse Prevention: The primary benefit of LAIs is the assurance of medication administration, which directly addresses the high rates of non-adherence to oral antipsychotics, often exceeding 50%. researchgate.netcambridge.org This improved adherence is consistently linked to a lower risk of relapse and re-hospitalization. nsj.org.sauspharmacist.comnih.gov
Stable Plasma Concentrations: LAIs provide more stable plasma drug concentrations compared to oral medications, which can lead to better tolerability by minimizing peak-related side effects. researchgate.netnih.gov
Reduced Pill Burden: For patients who have difficulty taking daily medication, LAIs offer a more convenient alternative. nih.gov
Early Detection of Non-Adherence: Missed injection appointments immediately alert clinicians to potential non-adherence, allowing for timely intervention. wisdomlib.orgnih.gov
Improved Long-Term Outcomes: Studies have shown that LAIs can lead to better long-term clinical outcomes, including reduced social impairment and improved quality of life. uspharmacist.comcambridge.orgnih.gov
Advantages of LAI Formulations in Chronic Psychiatric Disorders
Improved Medication Adherence
A primary driver for the development and use of this compound was to address the widespread issue of non-adherence to oral medications among patients with chronic schizophrenia. Non-adherence is a common reason for hospital admission, with some studies indicating that up to 75% of patients are non-adherent with oral antipsychotic medication within two years of hospital discharge. Long-acting injectable formulations were created to ensure medication delivery, thereby improving adherence, especially during the crucial maintenance phase of treatment. Depot antipsychotics like this compound provide a reliable method of drug administration for patients whose adherence to oral medication is suboptimal. The use of LAIs eliminates the need for daily dosing and allows for regular monitoring of administration by healthcare professionals.
Reduced Relapse Rates
A key therapeutic goal of maintenance treatment with antipsychotics is the prevention of relapse. This compound has demonstrated efficacy in reducing relapse rates in patients with schizophrenia. Studies have shown a clear dose-response relationship, where higher doses are associated with lower relapse rates. For instance, a one-year, double-blind study found symptomatic exacerbation rates of 60% in patients receiving 25 mg per month, compared to 25% for those on 50 mg, 23% for 100 mg, and 15% for the 200 mg dose. While there was no statistically significant difference in relapse rates between the 50 mg, 100 mg, and 200 mg doses, the 200 mg/month dose was associated with the fewest relapses. Another study following patients for three years found that those maintaining a plasma haloperidol level above 4 ng/ml had a significantly reduced relapse rate compared to those with levels below this threshold.
Table 1: Relapse Rates of this compound at Different Doses (1-Year Study)
| Monthly Dose | Symptomatic Exacerbation (Relapse) Rate | Source |
|---|---|---|
| 25 mg | 60% | |
| 50 mg | 25% | |
| 100 mg | 23% | |
| 200 mg | 15% |
Enhanced Symptom Control
This compound is effective in maintaining or improving the condition of patients with psychoses, primarily schizophrenia. As a potent dopamine (B1211576) D2 receptor antagonist, it is particularly effective in managing the "positive" symptoms of schizophrenia, such as hallucinations, disorganized speech, and psychomotor agitation. Studies have shown that treatment with depot haloperidol leads to significant long-term improvements in scores on psychiatric rating scales like the Brief Psychiatric Rating Scale (BPRS), the Scale for the Assessment of Positive Symptoms (SAPS), and the Scale for the Assessment of Negative Symptoms (SANS). Furthermore, maintaining adequate plasma levels of haloperidol is associated with better clinical stability. In patients with plasma levels at or above 4 ng/ml, there was lower variability in symptom scores, indicating more consistent symptom control.
Reduced Medical Workload
The administration of a long-acting depot formulation like this compound has been cited as a way to reduce the medical workload associated with treating chronic psychosis. By ensuring medication adherence and reducing the frequency of relapses and subsequent re-hospitalizations, LAIs can lessen the demand on acute care services. This allows for more streamlined long-term management in the community, often administered by community psychiatric nurses in specialized clinics.
Comparative Historical Trajectory with Other Antipsychotic Classes
Comparison with Other First-Generation LAIs (e.g., Fluphenazine Decanoate)
This compound was introduced after fluphenazine decanoate, another first-generation long-acting injectable antipsychotic. Comparative studies have been conducted to evaluate their relative efficacy and side-effect profiles.
In terms of efficacy, studies have found both depot neuroleptics to be largely comparable in preventing relapse. One double-blind study found no significant difference in relapse rates over a six-month period. Another 20-week study, however, reported a statistically significant improvement in schizophrenic symptoms for the this compound group compared to the fluphenazine decanoate group. Conversely, a 60-week study found that relapses were significantly more frequent in the haloperidol group, though this may have been related to a misjudgment in the equipotent dosing between the two drugs.
Regarding side effects, particularly extrapyramidal symptoms (EPS), findings have been mixed. Some research suggests that this compound may be associated with fewer extrapyramidal side effects than other depot antipsychotics. One comparative trial found that patients on this compound required significantly less anti-Parkinsonian medication compared to those on fluphenazine decanoate. Another study echoed this, finding that consumption of anti-parkinsonian medication was significantly higher in the fluphenazine decanoate group.
Table 2: Comparison of this compound and Fluphenazine Decanoate
| Feature | This compound | Fluphenazine Decanoate | Source |
|---|---|---|---|
| Relapse Prevention | Generally comparable to fluphenazine decanoate, though some studies show differences. | Generally comparable to this compound, though some studies show differences. | |
| Symptom Improvement | One study showed a statistically significant improvement in schizophrenic and depressive symptoms compared to fluphenazine decanoate. | One study showed less improvement on CPRS sub-scales for schizophrenia and depression compared to this compound. | |
| Extrapyramidal Side Effects (EPS) | Patients required significantly less anti-Parkinsonian medication in some studies. | Patients required significantly more anti-Parkinsonian medication in some studies. |
Comparison with Second-Generation (Atypical) LAIs
The advent of second-generation (atypical) antipsychotics (SGAs), and subsequently their long-acting injectable formulations, marked a significant evolution in the treatment of schizophrenia. The first SGA LAI, risperidone (B510) microspheres, was approved in 2003, followed by others such as paliperidone (B428) palmitate and aripiprazole (B633) LAI.
Table 3: Comparison of First-Generation (this compound) and Second-Generation LAIs
| Outcome | Finding | Source |
|---|---|---|
| Overall Efficacy (Symptom Reduction) | Comparable efficacy between this compound and several SGA LAIs (e.g., paliperidone palmitate). | |
| Time to Relapse/Discontinuation | No significant difference found between FGA LAIs and SGA LAIs in time to readmission or medication discontinuation. | |
| Hospitalization | Some evidence suggests a higher risk of hospitalization with this compound compared to aripiprazole LAI. | |
| Tolerability | FGAs are associated with a higher risk of motor side effects (EPS); SGAs are associated with a higher risk of metabolic syndrome. |
Pharmacological Mechanisms and Neurobiological Underpinnings
Mechanism of Action at the Molecular and Cellular Level
The therapeutic effects of haloperidol (B65202) are primarily attributed to its interaction with various neurotransmitter systems in the brain. Its precise mechanism of action is complex, though its potent antagonism of dopamine (B1211576) D2 receptors is considered central to its antipsychotic properties. fda.govdrugs.commedcentral.comdrugbank.com
Haloperidol is a potent and high-affinity antagonist of the dopamine D2 receptor. drugbank.comscribd.comnih.gov It competitively blocks these postsynaptic receptors in the central nervous system, thereby inhibiting the effects of dopamine and increasing its turnover. drugbank.comprobes-drugs.org This strong binding to D2 receptors is believed to be the core mechanism responsible for its antipsychotic effects. drugbank.commdpi.comresearchgate.net Haloperidol is classified as a typical, or first-generation, antipsychotic due to its primary action on the dopamine system. drugs.compharmacyfreak.comsemanticscholar.org
The brain's dopaminergic pathways are crucial in regulating mood, reward, and cognition. The antipsychotic action of haloperidol is largely linked to its effects on two of these key pathways: the mesolimbic and mesocortical pathways. drugbank.comnih.gov
Mesolimbic Pathway: This pathway is often hyperactive in psychotic states, with excessive dopamine activity linked to the "positive" symptoms of schizophrenia, such as hallucinations and delusions. patsnap.comoup.comnih.gov By blocking D2 receptors within the mesolimbic system, haloperidol is thought to reduce this hyperactivity, leading to an alleviation of these symptoms. drugbank.comresearchgate.netpharmacyfreak.comoup.com
Mesocortical Pathway: In contrast, the mesocortical pathway may be underactive in schizophrenia, a state associated with the "negative" and cognitive symptoms of the disorder. oup.comnih.gov The blockade of D2 receptors in this pathway by antipsychotics is also a key area of its action. mdpi.combiomedicus.gr
A substantial body of research supports the direct relationship between D2 receptor antagonism and antipsychotic efficacy. mdpi.comnih.gov Neuroimaging studies have established a therapeutic threshold for D2 receptor occupancy required to achieve a clinical response. nih.gov For most antipsychotics, an optimal therapeutic effect is achieved when D2 receptor occupancy in the striatum is between 65% and 80%. researchgate.netresearchgate.net This level of receptor blockade is generally sufficient to control psychotic symptoms. researchgate.net The antagonism of D2 receptors is considered a necessary, and perhaps sufficient, mechanism for the antipsychotic effect observed with agents like haloperidol. mdpi.comnih.gov
Haloperidol binds to alpha-1 adrenergic receptors, although with a lower affinity than it displays for D2 receptors. janssenlabels.comfda.govdrugs.commedcentral.com This interaction is a recognized component of its receptor binding profile. scribd.comtandfonline.com
Haloperidol exhibits some affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype. scribd.comprobes-drugs.orgpatsnap.com However, its affinity for these receptors is considerably lower than its affinity for D2 receptors. scribd.com This distinguishes it from many second-generation (atypical) antipsychotics, which often feature more potent antagonism at 5-HT2A receptors relative to their D2 receptor blockade. semanticscholar.orgacs.orgnih.govuomus.edu.iqmsdmanuals.com
Interactive Data Tables
Table 1: Haloperidol Receptor Binding Profile This table summarizes the primary receptor interactions of haloperidol.
| Receptor Target | Level of Affinity | Primary Associated Effect |
| Dopamine D2 | High drugbank.comscribd.com | Antipsychotic Efficacy mdpi.comresearchgate.net |
| Alpha-1 Adrenergic | Lower fda.govdrugs.commedcentral.com | Contributes to overall pharmacological profile scribd.com |
| Serotonin 5-HT2 | Lower scribd.compatsnap.com | Contributes to overall pharmacological profile probes-drugs.org |
Table 2: Dopaminergic Pathways and Haloperidol's Action This table details the impact of haloperidol's D2 antagonism on key neural circuits.
| Pathway | State in Psychosis | Effect of Haloperidol's D2 Blockade | Associated Symptoms Addressed |
| Mesolimbic | Hyperactive (excess dopamine) oup.comnih.gov | Reduces dopaminergic activity researchgate.netpharmacyfreak.com | Positive symptoms (e.g., hallucinations, delusions) drugbank.compatsnap.com |
| Mesocortical | Hypoactive (insufficient dopamine) oup.comnih.gov | Blocks D2 receptors mdpi.combiomedicus.gr | Part of the overall antipsychotic action |
Affinity for Other Neurotransmitter Receptors
Muscarinic Cholinergic Receptors
Haloperidol displays minimal binding affinity for muscarinic cholinergic receptors. janssenlabels.comdrugs.comdrugs.comnih.govwikipedia.org This low affinity means it has fewer of the anticholinergic effects commonly associated with other antipsychotic agents. patsnap.com However, functional studies indicate some level of interaction. Research involving chronic administration of haloperidol decanoate (B1226879) in rats showed that the compound attenuated carbachol-stimulated inositol (B14025) monophosphate (IP1) accumulation, a measure of muscarinic receptor-mediated signaling, in the frontal cortex, hippocampus, and striatum. nih.gov This suggests that despite low binding affinity, long-term treatment can influence the functional output of cholinergic systems. nih.gov
| Receptor Target | Binding Affinity | Functional Effect |
| Muscarinic Cholinergic Receptors | Minimal janssenlabels.comdrugs.comdrugs.comnih.govwikipedia.org | Attenuates carbachol-stimulated IP1 accumulation in specific brain regions after chronic treatment nih.gov |
Histamine (B1213489) H1 Receptors
Similar to its interaction with muscarinic receptors, haloperidol exhibits minimal binding to histamine H1 receptors. janssenlabels.comdrugs.comdrugs.comnih.gov Compared to phenothiazine (B1677639) antipsychotics, haloperidol is considered a markedly weaker antihistamine. nih.gov Studies examining the effect of various antipsychotics on histamine levels in the rat medial prefrontal cortex found that drugs with lower H1 receptor affinity, including haloperidol, did not significantly enhance histamine efflux. frontiersin.org This characteristic contributes to a lower incidence of sedation and weight gain compared to antipsychotics with high H1 receptor affinity. wikipedia.org
| Receptor Target | Binding Affinity | Functional Effect |
| Histamine H1 Receptors | Minimal / Low janssenlabels.comdrugs.comdrugs.comnih.govwikipedia.org | Does not significantly affect histamine efflux in the medial prefrontal cortex frontiersin.org |
Opiate Receptors
Haloperidol demonstrates a high affinity for a specific subclass of sigma-opiate binding sites. nih.gov These sites are distinct from phencyclidine-sensitive sigma-receptors and are located in brain regions involved in motor control, such as the red nucleus and substantia nigra. nih.gov Research suggests that these sigma-binding sites are functional receptors involved in the neural regulation of movement. nih.gov The affinity of haloperidol for these sigma-receptors is comparable to its affinity for dopamine D2 receptors, raising the possibility that this interaction is involved in the motor side effects associated with the drug. nih.gov
Glutamate (B1630785) Receptors
Haloperidol interacts with the N-methyl-D-aspartate (NMDA) type of glutamate receptors. researchgate.netnih.gov Specifically, it has been shown to interact with the NR2B subunit of the NMDA receptor, which can inhibit the NMDA response in neuronal cells. researchgate.net One study found that chronic administration of haloperidol resulted in a 10-20% increase in binding to NMDA receptors in the outer layers of the rat parietal cortex, with no changes observed in the hippocampus or thalamus. nih.gov This suggests that haloperidol may exert some of its effects by enhancing glutamatergic functions in specific brain regions, in addition to its primary action of blocking dopamine receptors. nih.gov Haloperidol-induced neurotoxicity may occur via the NMDA receptor complex through a signaling pathway that is an alternative to glutamate excitotoxicity. researchgate.net
Neurochemical and Electrophysiological Studies
Impact on Dopamine Turnover and Release
Haloperidol blocks postsynaptic dopamine receptors and is known to increase the turnover rate of dopamine in the brain. drugbank.comrxlist.com Studies monitoring the dopamine metabolite homovanillic acid (HVA) in cerebrospinal fluid (CSF), plasma, and urine provide insight into this process. Research on schizophrenic patients showed that CSF HVA levels decreased significantly after haloperidol withdrawal, indicating that the drug increases dopamine turnover during treatment. nih.gov Following withdrawal, plasma HVA increased significantly in patients who relapsed, further reflecting the strong effect of haloperidol on dopamine metabolism. nih.gov
Effects on Cholecystokinin (B1591339) and Kainate Responsiveness of Accumbens Neurons
Electrophysiological studies have investigated the effects of long-term haloperidol decanoate administration on the responsiveness of neurons in the nucleus accumbens. nih.govresearchgate.net In these studies, long-term treatment with this compound for 3-5 weeks resulted in a marked increase in the responsiveness of accumbens neurons to microiontophoretic applications of the sulfated cholecystokinin octapeptide (CCK-8S). nih.govresearchgate.net In contrast, no significant change was observed in the neuronal responsiveness to dopamine (DA) or kainate (KA). nih.govresearchgate.net These findings suggest that chronic dopamine receptor blockade by haloperidol selectively enhances the sensitivity of accumbens neurons to cholecystokinin. nih.gov
| Treatment Condition | Neuronal Responsiveness to CCK-8S | Neuronal Responsiveness to Kainate |
| Acute Haloperidol | Increased nih.govresearchgate.net | No modification nih.govresearchgate.net |
| Long-term this compound | Marked Increase nih.govresearchgate.net | No noticeable change nih.govresearchgate.net |
Investigations of Striatonigral and Striatopallidal Activation
Haloperidol's blockade of D2 receptors significantly impacts the activity of the two main output pathways of the striatum: the direct (striatonigral) and indirect (striatopallidal) pathways. Research utilizing immediate early genes (IEGs) as markers of neuronal activity has elucidated a differential activation pattern in response to haloperidol.
Studies in animal models have shown that the expression of the IEGs cFos and Arc is selectively increased in the striatopallidal neurons, which are characterized by the presence of D2 receptors (D2R+). nih.gov In contrast, the expression of another IEG, Zif268, is elevated in both the striatopallidal (D2R+) neurons and the striatonigral neurons (which are D2R-). nih.gov This indicates that while both pathways are affected by haloperidol, the activation profile, as measured by specific IEGs, is distinct. The induction of these IEGs in striatopallidal neurons is not solely dependent on D2 receptor blockade but also requires synergistic input from adenosine (B11128) A2a and glutamate NMDA receptors. nih.govdntb.gov.ua
Systemic administration of haloperidol has been observed to decrease the firing rate of medium spiny neurons (MSNs), the principal projection neurons of both pathways, and fast-spiking interneurons (FSIs). nih.govfrontiersin.org Concurrently, it promotes an oscillatory firing pattern in these neurons within the 7-9 Hz frequency range. nih.govfrontiersin.org Conversely, the firing rate of tonically active neurons (TANs) is increased following haloperidol administration. nih.govfrontiersin.org
| Immediate Early Gene (IEG) | Striatopallidal (D2R+) Neurons | Striatonigral (D2R-) Neurons |
|---|---|---|
| cFos | Increased | No significant change |
| Arc | Increased | No significant change |
| Zif268 | Increased | Increased |
Neurobiological Adaptations with Chronic this compound Exposure
Prolonged treatment with this compound leads to significant neuroadaptive changes within the dopaminergic system as the brain attempts to compensate for the continuous D2 receptor blockade.
One of the most well-documented consequences of chronic D2 receptor antagonism is the development of dopamine receptor supersensitivity. chiba-u.ac.jpwikipedia.org This phenomenon is a compensatory mechanism where neurons increase the number and sensitivity of D2 receptors in response to their persistent blockade. wikipedia.org Research has demonstrated that chronic haloperidol administration leads to an upregulation of D2 receptor density. chiba-u.ac.jp This heightened sensitivity can result in an exaggerated response to dopamine, a state that is hypothesized to contribute to certain motor side effects and the potential for "dopamine supersensitivity psychosis," where psychotic symptoms may paradoxically worsen despite ongoing treatment. wikipedia.org Studies in rats have shown that chronic haloperidol treatment enhances behaviors like stereotypy and aggression, which are considered evidence of dopaminergic supersensitivity. consensus.app
| Study Focus | Key Finding | Implication |
|---|---|---|
| Receptor Binding Assays | Increased D2 receptor binding was observed in the striatum and amygdala-pyriform cortex following chronic haloperidol treatment. nih.gov | Demonstrates upregulation of dopamine receptors at a molecular level. |
| Behavioral Studies (Rats) | Chronic haloperidol administration resulted in enhanced stereotypy and aggression. consensus.app | Provides behavioral evidence for a functional state of dopaminergic hyperactivity. |
| Kindled Seizure Development | Rats with haloperidol-induced receptor supersensitivity required significantly more stimulations to elicit full seizures, suggesting a role for dopamine in seizure suppression. nih.gov | Highlights the functional consequences of receptor supersensitivity in other neurological processes. |
The concept of depolarization inactivation, or depolarization block, posits that chronic antipsychotic treatment initially increases the firing rate of midbrain dopamine neurons, but eventually leads to a state where a significant portion of these neurons become electrically inactivated and cease firing. nih.gov
Initial studies, often conducted in anesthetized animals, reported a marked reduction (around 80%) in the number of spontaneously active dopamine neurons in the substantia nigra after chronic haloperidol treatment. nih.gov However, the validity of this phenomenon has been debated. Subsequent research performing neuronal sampling in unanesthetized rats found that chronic haloperidol administration did not reduce the number of active dopaminergic neurons. nih.gov This suggests that the observed depolarization inactivation might be an artifact resulting from the interaction between the neuroleptic-induced hyperexcitability of dopamine neurons and the effects of general anesthetics. nih.gov
Further complicating the picture, microdialysis studies have shown that even with chronic haloperidol treatment that might induce depolarization inactivation, the basal outflow of dopamine in the striatum does not appear to change significantly. nih.gov However, the dopamine system's responsiveness to stimuli, such as stimulation by potassium, was found to be decreased. nih.gov This indicates that while chronic haloperidol may not drastically reduce total basal dopamine release, it could alter the dynamic responsiveness of the dopamine system. nih.gov
| Experimental Condition | Observation | Conclusion/Hypothesis |
|---|---|---|
| Anesthetized Rats | ~80% reduction in spontaneously active dopamine neurons after 21-28 days of haloperidol. nih.gov | Chronic haloperidol induces depolarization inactivation. |
| Unanesthetized Rats | No reduction in the incidence of active dopaminergic neurons after 21-28 days of haloperidol. nih.gov | Depolarization inactivation may be an artifact of anesthesia. |
| Microdialysis in Chronic Haloperidol-Treated Rats | No change in basal dopamine outflow, but decreased response to potassium stimulation. nih.gov | Chronic treatment may decrease the responsivity of the dopamine system rather than basal release. |
Pharmacokinetic Profiles and Pharmacogenomic Considerations
Pharmacokinetics of Haloperidol (B65202) Decanoate (B1226879)
Haloperidol decanoate is an ester prodrug of haloperidol, designed to provide a slow and sustained release of the active drug following deep intramuscular injection. This formulation ensures stable plasma concentrations over an extended period, which can be beneficial for patients requiring long-term antipsychotic therapy.
Absorption and Release Characteristics from Intramuscular Depot
Upon intramuscular administration, this compound forms a depot within the muscle tissue. The active haloperidol is then gradually released into the systemic circulation as the ester is hydrolyzed by tissue and blood esterases. karger.com This process results in a characteristic pharmacokinetic profile with a delayed onset of peak plasma concentrations and a prolonged duration of action.
This compound is formulated in a sesame oil vehicle. nih.govjanssenlabels.comfda.gov This oleaginous vehicle is crucial for its long-acting properties, as it allows for the slow diffusion of the lipophilic drug from the intramuscular injection site. pharmaexcipients.com The use of sesame oil as a vehicle helps to create a depot effect, providing sustained drug delivery over several weeks. pharmaexcipients.com The choice of oil vehicle can significantly impact the release kinetics of depot neuroleptics, with sesame oil contributing to more even plasma concentrations compared to other vehicles like Viscoleo®. nih.gov
Following a single intramuscular injection of this compound, plasma concentrations of haloperidol gradually increase, reaching their peak (Tmax) between 3 and 9 days. karger.comnih.govhres.ca Some studies have reported a more specific peak at approximately 6 or 7 days post-administration. janssenlabels.comnews-medical.netuthscsa.edufda.gov This delayed peak is a hallmark of its depot formulation and reflects the slow release of the active drug from the muscle tissue.
The formulation of this compound is designed to provide a sustained release of haloperidol over a typical dosing interval of four weeks. fda.gov After reaching peak levels, the plasma concentrations of haloperidol decline slowly, with an apparent elimination half-life of approximately three weeks. nih.govuthscsa.edufda.govnih.gov Steady-state plasma concentrations are typically achieved after the third or fourth monthly injection, which corresponds to about 2 to 4 months of treatment. nih.govjanssenlabels.comfda.gov
Metabolism and Elimination Pathways
Haloperidol undergoes extensive metabolism in the liver before being excreted from the body. news-medical.net The primary metabolic pathways involve oxidation and reduction reactions, largely mediated by the cytochrome P450 enzyme system.
The metabolism of haloperidol is primarily carried out by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2D6. nih.govnih.gov CYP3A4 is the most abundant hepatic enzyme and is involved in the metabolism of over half of clinically important antipsychotics. mdpi.com
Research has shown that CYP3A4 catalyzes the conversion of haloperidol to its tetrahydropyridine (B1245486) metabolite (HTP). nih.govnih.gov Both CYP3A4 and CYP2D6 are then involved in the further metabolism of HTP to the pyridinium (B92312) metabolite (HP+). nih.govnih.gov Additionally, both CYP3A4 and CYP2D6 are responsible for the N-dealkylation of haloperidol. nih.govnih.gov CYP3A4 also plays a role in the N-dealkylation of reduced haloperidol and the oxidation of reduced haloperidol back to the parent compound. nih.govnih.gov The activity of these enzymes can be influenced by co-administered drugs that act as inhibitors or inducers, potentially affecting haloperidol plasma concentrations. nih.govdrugbank.com
Data Tables
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 3 to 9 days karger.comnih.govhres.ca |
| Apparent Elimination Half-Life | Approximately 3 weeks nih.govuthscsa.edufda.govnih.gov |
| Time to Reach Steady State | 2 to 4 months nih.govjanssenlabels.comfda.gov |
Table 2: Cytochrome P450 Enzymes in Haloperidol Metabolism
| Enzyme | Metabolic Pathway |
| CYP3A4 | Metabolism to HTP, further metabolism of HTP to HP+, N-dealkylation of haloperidol, N-dealkylation of reduced haloperidol, oxidation of reduced haloperidol to haloperidol nih.govnih.gov |
| CYP2D6 | Metabolism of HTP to HP+, N-dealkylation of haloperidol nih.govnih.gov |
Interindividual Variability in Metabolism
The metabolism of haloperidol, the active moiety of this compound, is characterized by substantial interindividual variability. nih.govnih.gov This variation is attributed to several factors, including the complex metabolic pathways of the drug. Haloperidol is extensively metabolized in the liver through glucuronidation, reduction to reduced haloperidol, and oxidation primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6. nih.govnews-medical.net Less than 1% of the parent drug is excreted unchanged in the urine. news-medical.netnih.gov
One significant source of variability is the reversible metabolic pathway involving the reduction of haloperidol to reduced haloperidol, an inactive metabolite. nih.govnih.gov The capacity for both the oxidation of reduced haloperidol back to haloperidol and the reduction of haloperidol can differ by as much as 10-fold between individuals. nih.govuthscsa.edu The ratio of reduced haloperidol to haloperidol in the plasma is influenced by these individual differences in the interconversion process and the N-dealkylation pathway of haloperidol. nih.govuthscsa.edu Other potential contributing factors to this variability include different extents of enterohepatic recycling and ethnic differences in metabolism. nih.gov Factors such as body weight and smoking have also been shown to have significant effects on haloperidol kinetics. nih.gov
Steady-State Plasma Concentrations and Therapeutic Ranges
Following intramuscular administration of this compound, haloperidol is gradually released from the depot. karger.com Plasma concentrations of this compound peak approximately six to seven days after injection. nih.govnews-medical.netwikipedia.org Due to its long elimination half-life of about three weeks, steady-state plasma concentrations are typically reached after the third monthly injection, or within about three to four months of therapy. nih.govkarger.comkarger.comcambridge.orgnih.gov Once achieved, these levels remain relatively constant, with a gradual decline of about 50% between injections. karger.comkarger.com
The therapeutic window for haloperidol in the treatment of acute schizophrenia is generally considered to be between 4 to 17 ng/mL. nih.govnih.gov Clinical improvement is enhanced with increasing concentrations up to about 10 ng/mL, which is often considered the target value, while concentrations above this may not offer additional therapeutic benefit. nih.gov For a monthly dose of 100 mg of this compound, the minimal steady-state plasma concentration is approximately 4 ng/mL. karger.comkarger.com Plasma levels show a strong correlation with the injected dose. karger.comkarger.com
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration | ~6-7 days | nih.govnews-medical.netwikipedia.org |
| Elimination Half-Life | ~3 weeks | nih.govkarger.com |
| Time to Reach Steady-State | ~3-4 months (after 3rd injection) | nih.govkarger.comkarger.comcambridge.orgnih.gov |
| Therapeutic Window | 4 - 17 ng/mL | nih.govnih.gov |
| Target Therapeutic Concentration | ~10 ng/mL | nih.gov |
| Minimal Steady-State (100 mg/month) | ~4 ng/mL | karger.comkarger.com |
Pharmacogenomics of this compound
Genetic Polymorphisms Affecting Haloperidol Metabolism (e.g., CYP2D6 Activity)
The metabolism of haloperidol is significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. nih.gov The CYP2D6 enzyme, despite constituting only a small fraction of total CYP content in the liver, is responsible for metabolizing a significant percentage of clinically used drugs, including haloperidol. nih.gov The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to wide variations in enzyme activity. nih.gov
Based on their CYP2D6 genotype, individuals can be categorized into four main phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to deficient enzyme activity. nih.gov
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles. nih.gov
Normal Metabolizers (NMs): Formerly known as extensive metabolizers, these individuals have two fully functional alleles. nih.gov
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 genes, resulting in significantly increased enzyme activity. nih.gov
Reduced haloperidol trough levels and total clearance of the drug correlate significantly with the number of active CYP2D6 genes an individual possesses. nih.gov PMs exhibit decreased metabolic capacity, which can lead to increased plasma concentrations of haloperidol. clinpgx.org Conversely, UMs have increased metabolic capacity, which may result in lower plasma concentrations of the drug. clinpgx.org
| CYP2D6 Phenotype | Genotype Description | Impact on Haloperidol Metabolism | Resulting Plasma Concentration |
| Poor Metabolizer (PM) | Two non-functional alleles | Decreased metabolic capacity | Increased |
| Intermediate Metabolizer (IM) | One reduced and one non-functional allele, or two reduced-function alleles | Moderately decreased metabolism | Potentially increased |
| Normal Metabolizer (NM) | Two functional alleles | Normal metabolism | Normal |
| Ultrarapid Metabolizer (UM) | Gene duplication leading to multiple functional alleles | Increased metabolic capacity | Decreased |
Pharmacogenetic Influences on Efficacy and Tolerability
Genetic variations in the CYP2D6 gene can predict both the efficacy and tolerability of haloperidol treatment. nih.govnih.gov Since CYP2D6 poor metabolizers have higher plasma concentrations of haloperidol, they are at an increased risk for concentration-dependent adverse effects, such as extrapyramidal symptoms (EPS). nih.govdroracle.ai Studies have shown that ratings for pseudoparkinsonism are significantly higher in poor metabolizers. nih.gov
On the other hand, individuals with more active CYP2D6 genes, such as ultrarapid metabolizers, may experience lower plasma concentrations, which could potentially lead to reduced therapeutic efficacy at standard doses. nih.govclinpgx.org There is a noted trend toward lower therapeutic efficacy with an increasing number of active CYP2D6 genes. nih.gov Therefore, genotyping may be a useful predictor of adverse events. nih.gov Some pharmacogenetic guidelines recommend dose adjustments based on CYP2D6 status; for instance, suggesting that poor metabolizers receive a reduced dose and ultrarapid metabolizers receive an increased dose or an alternative medication not metabolized by CYP2D6. clinpgx.org
Inter-ethnic Differences in Haloperidol Metabolism
Significant inter-ethnic differences have been observed in the pharmacokinetics of haloperidol. mdpi.comacnp.org Several studies have demonstrated that East Asian patients, when given comparable doses, exhibit significantly higher plasma concentrations of haloperidol than their Caucasian counterparts. mdpi.comacnp.org For instance, one study found that Chinese patients had a 52% higher mean plasma concentration of haloperidol compared to matched American non-Asian patients. mdpi.com Similarly, Taiwanese patients showed a longer elimination half-life and a larger area under the curve (AUC) for haloperidol compared to Western patients. mdpi.com
These pharmacokinetic differences may contribute to the clinical observation that East Asian patients may require lower dosages of antipsychotic medications. researchgate.net The mechanisms for these differences are multifactorial. Some research suggests that Asians may have lower reduced haloperidol/haloperidol ratios, indicating a lower rate of the reduction metabolic pathway. acnp.org Additionally, differences in the frequencies of CYP2D6 alleles, such as the CYP2D6*10 allele which leads to reduced enzyme activity and is more common in Asian populations, may also play a role. droracle.ai These pharmacokinetic variations can be accompanied by pharmacodynamic differences, as suggested by findings of a larger prolactin response to haloperidol in Asians, even after controlling for plasma concentration differences. acnp.org
| Ethnic Group Comparison | Pharmacokinetic Finding | Potential Mechanism(s) |
| East Asians vs. Caucasians | ~50-52% higher plasma haloperidol concentrations in East Asians. mdpi.comacnp.org | Lower rate of haloperidol reduction pathway. acnp.org |
| Longer elimination half-life in Taiwanese patients. mdpi.com | Higher prevalence of reduced-function CYP2D6 alleles (e.g., CYP2D6*10). droracle.ai | |
| Larger Area Under the Curve (AUC) in Taiwanese patients. mdpi.com | Pharmacodynamic differences (e.g., receptor sensitivity). acnp.org | |
| Caucasian Males vs. Asian Males | Lower plasma haloperidol levels in Caucasian males at a fixed dose. nih.gov | Differences in metabolism affected by both ethnicity and gender. nih.gov |
Clinical Efficacy and Therapeutic Applications
Major Psychiatric Indications
Schizophrenia and Schizoaffective Disorder
Haloperidol (B65202) decanoate (B1226879) is indicated for the treatment of patients with schizophrenia who require long-term parenteral antipsychotic therapy. drugs.comjanssenlabels.com It is also utilized in the management of schizoaffective disorder. nih.govpsychiatryonline.org The depot formulation is particularly beneficial for patients with a history of non-adherence to oral medication, as it ensures reliable drug delivery and may lead to more predictable plasma concentrations. nih.govpsychiatry-psychopharmacology.com
Management of Positive Symptoms (Hallucinations, Delusions)
Haloperidol is highly effective in managing the "positive" symptoms of schizophrenia, which include hallucinations and delusions. drugbank.comnih.gov Its antipsychotic effects are attributed to its potent antagonism of dopamine (B1211576) receptors. drugbank.com Studies have shown that haloperidol decanoate is effective in controlling acute psychotic symptoms. nih.gov Antipsychotic medications like haloperidol are generally considered highly effective in managing symptoms such as hallucinations and fixed false beliefs (delusions). nih.gov
Long-Term Maintenance Treatment and Relapse Prevention
A primary application of this compound is in the long-term maintenance treatment of schizophrenia to prevent relapse. nih.govnih.gov Numerous studies have demonstrated its efficacy in reducing the risk of psychotic relapse and rehospitalization. psychiatryonline.org
A 5-year follow-up study comparing patients maintained on this compound versus other neuroleptics found that those receiving this compound experienced fewer relapses and hospitalizations. nih.gov Another multicenter, double-blind study evaluated different fixed doses over one year and found that higher doses were associated with lower rates of symptomatic exacerbation. psychiatryonline.orgnih.gov The study reported that a 200 mg monthly dose was linked to the lowest relapse rate. psychiatryonline.org
In a comparative study, this compound showed no statistically significant difference in efficacy failure compared to paliperidone (B428) palmitate, a newer long-acting injectable antipsychotic, for the maintenance treatment of adults with schizophrenia or schizoaffective disorder. nih.govresearchgate.net
Psychosis (General)
This compound is effective in the treatment of various psychotic disorders beyond schizophrenia. nih.govdrugbank.com Controlled studies have demonstrated its ability to maintain or improve the condition of patients with psychoses when transitioning from oral antipsychotics. nih.gov Its efficacy is considered at least equivalent to other depot antipsychotics like fluphenazine (B1673473), pipothiazine, and flupenthixol (B1673465) in controlling psychotic symptoms. nih.gov
Tourette Syndrome
Haloperidol is an FDA-approved treatment for the tics and vocal utterances associated with Tourette Syndrome in both children and adults. nih.govnami.org It is recognized for its efficacy in managing this condition. sermo.com One case report detailed the successful remission of severe, treatment-refractory Tourette Syndrome symptoms in a 23-year-old male after treatment with this compound, with the response maintained for over 18 months. nih.gov
Acute Agitation (Off-label Use)
While the short-acting form, haloperidol lactate, is used for acute agitation, the long-acting decanoate form is not intended for this purpose. nih.govmedscape.com The off-label use of haloperidol for acute agitation is typically associated with psychiatric disorders. nih.gov It is important to note that this compound should only be administered via intramuscular injection and is not for intravenous use. nih.gov
Delirium and Behavioral Symptoms in Alzheimer's Disease (Research/Off-label)
Haloperidol is frequently utilized in an off-label capacity to manage delirium and the behavioral and psychological symptoms of dementia (BPSD), such as agitation and aggression in patients with Alzheimer's disease. mdedge.comnih.govnih.gov Antipsychotics, including haloperidol, are considered an essential component in the standard multimodal approach to managing a wide spectrum of delirium symptoms. mdedge.com Research indicates that haloperidol can be effective in reducing aggression in individuals with dementia. nih.gov However, its use for other manifestations of agitation in this population is not well-supported by evidence, and it is not recommended for routine use. nih.gov
Clinical studies have explored the use of oral haloperidol for treating psychosis or agitation in patients with Alzheimer's disease. clinicaltrials.govclinicaltrials.gov One study involved an open-label phase where patients received flexible doses of oral haloperidol to find an optimal balance between efficacy and side effects before entering a placebo-controlled phase. clinicaltrials.govclinicaltrials.gov Despite its common application, the evidence regarding the safety of antipsychotics in medically ill and elderly patients, who are most prone to delirium, is limited. mdedge.com It is important to note that while oral and intravenous haloperidol are used for acute agitation, any intravenous use is considered off-label. mdedge.comnih.gov The specific use of this compound for these conditions is less documented in research, with studies tending to focus on the immediate-release oral or parenteral formulations for acute symptom control.
Comparative Effectiveness Studies
The comparative effectiveness of this compound relative to its oral counterpart has been a subject of clinical investigation, particularly in the long-term management of schizophrenia. Studies suggest that this compound, administered monthly, is at least as efficacious as oral haloperidol in controlling psychotic symptoms. nih.gov One study found that despite producing lower plasma drug concentrations, the decanoate formulation provided sustained release over the 4-week dosing interval, ensuring stable symptom control. nih.gov This suggests that the long-acting injectable can be as effective as daily oral administration. nih.gov
In terms of clinical outcomes, a retrospective observational study found no statistically significant difference between the this compound (HDLAI) and oral haloperidol (OH) groups regarding the number of emergency visits and hospitalizations. nih.govresearchgate.net This indicates that the long-acting injectable formulation can be considered an alternative as effective as the oral intake for preventing acute psychiatric crises. nih.govresearchgate.net Another study comparing the two formulations in 22 patients showed no difference in improvement on the Clinical Global Impression (CGI) scale or in mental state changes as measured by the Brief Psychiatric Rating Scale (BPRS). bmj.com
| Outcome Measure | Finding | Source |
|---|---|---|
| Symptom Control (Schizophrenia) | Decanoate form is at least as efficacious as oral haloperidol. | nih.gov |
| Emergency Visits & Hospitalizations | No statistical difference between the two formulations. | nih.govresearchgate.net |
| Clinical Global Impression (CGI) | No difference in improvement. | bmj.com |
| Brief Psychiatric Rating Scale (BPRS) | No difference in mental state change. | bmj.com |
When compared with other long-acting injectable (LAI) antipsychotics, the effectiveness of this compound shows a nuanced picture. A randomized clinical trial comparing paliperidone palmitate (PP) to this compound (HD) for the maintenance treatment of schizophrenia found no statistically significant difference in efficacy failure between the two treatments. nih.gov However, the confidence limits of the study suggest that a clinically meaningful difference in efficacy cannot be entirely ruled out. nih.gov Systematic reviews have also reported little-to-no difference in efficacy failure or treatment discontinuation between paliperidone palmitate and this compound. nih.gov
Similarly, comparisons between risperidone (B510) long-acting injectable (RIS-LAI) and first-generation LAIs like this compound have shown little-to-no difference in treatment discontinuation rates. nih.gov However, some data suggests that hospitalization rates may be higher for patients receiving this compound compared to those treated with second-generation injectables like risperidone or aripiprazole (B633). nih.gov In a direct comparison, decreases in scores on the Positive and Negative Syndrome Scale (PANSS), a measure of symptom severity, were similar between the paliperidone and haloperidol groups at various timepoints. nationalelfservice.net
| Comparison Drug | Outcome Measure | Result | Source |
|---|---|---|---|
| Paliperidone Palmitate | Efficacy Failure | No statistically significant difference. | nih.gov |
| PANSS Score Decrease | Similar decreases in symptom severity. | nationalelfservice.net | |
| Treatment Discontinuation | Little-to-no difference. | nih.gov | |
| Risperidone (LAI) | Treatment Discontinuation | No difference found. | nih.gov |
| Hospitalization | Higher risk reported for this compound in one review. | nih.gov | |
| Aripiprazole (LAI) | Hospitalization | Higher risk reported for this compound in one review. | nih.gov |
Factors Influencing Clinical Response
A primary factor influencing the clinical response to antipsychotic treatment is patient adherence to the prescribed medication regimen. nih.gov Non-adherence is a significant issue in the management of chronic psychotic disorders, with some studies reporting rates as high as 75%. nationalelfservice.net Long-acting injectable formulations like this compound are specifically designed to address this challenge. nih.govnationalelfservice.net By providing a steady release of medication over several weeks, LAIs ensure that patients receive continuous therapeutic coverage, which can mitigate the risk of relapse associated with missed oral doses. nationalelfservice.netmedresearch.in
The clinical response to haloperidol is significantly influenced by large interindividual variability in its pharmacokinetics. uthscsa.edunih.gov Even with standardized dosing, plasma concentrations of haloperidol can differ widely among patients. uthscsa.edunih.gov This variability can be attributed to several factors, including differences in the metabolic pathway of haloperidol, which involves reduction to the biologically inactive reduced haloperidol. uthscsa.edunih.gov Ethnic differences in metabolism and varying extents of enterohepatic recycling may also contribute to these pharmacokinetic differences. uthscsa.edunih.gov
This compound is characterized by a "flip-flop" pharmacokinetic model, where the rate of absorption from the intramuscular injection site is slower than the rate of elimination. uthscsa.edunih.gov Following an injection, plasma concentrations typically peak around day seven. uthscsa.edunih.gov The elimination half-life is approximately three weeks, and it takes about three months to reach a steady-state concentration in the blood. uthscsa.edunih.gov This long half-life ensures sustained medication levels, but the significant interindividual variability means that some patients may experience therapeutic failure or side effects at standard doses. uthscsa.edu While a therapeutic plasma concentration range has been suggested, its definitive role in predicting clinical response is not conclusive, and monitoring plasma levels may be useful in specific clinical situations. uthscsa.edunih.gov
Adverse Event Profiles and Management Strategies
Neurological Adverse Events
Haloperidol (B65202) decanoate (B1226879) is a depot formulation designed for slow and sustained release of haloperidol. fresenius-kabi.us Its therapeutic effects in managing psychosis are primarily mediated through potent antagonism of dopamine (B1211576) D2 receptors in the brain. globalrx.compatsnap.comdrugbank.com However, this mechanism is also responsible for a significant incidence of neurological adverse events, particularly drug-induced movement disorders. patsnap.compatsnap.comnih.gov
Extrapyramidal symptoms (EPS) are a class of drug-induced movement disorders frequently reported with haloperidol decanoate. globalrx.compatsnap.com These symptoms arise from the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is a critical circuit for regulating motor function. patsnap.comdrugbank.com The main categories of EPS include acute dystonia, akathisia, and parkinsonism. patsnap.comrxlist.com
Acute dystonia is characterized by sudden, prolonged, and involuntary muscle contractions, which can result in abnormal postures or repetitive movements. patsnap.comrxlist.com Symptoms typically manifest within the first few days of initiating treatment or after a dose increase and can include spasms of the neck muscles (torticollis), jaw (trismus or lockjaw), tongue, or eyes (oculogyric crisis). nih.govrxlist.commayoclinic.org An elevated risk for acute dystonia is observed in males and younger individuals. rxlist.com The underlying cause is believed to be a sharp imbalance between dopamine and acetylcholine (B1216132) neurotransmission in the basal ganglia resulting from potent D2 receptor blockade. nih.gov
Akathisia is a common and highly distressing symptom defined by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. patsnap.comnih.gov Patients may exhibit behaviors such as fidgeting, pacing, or an inability to remain seated. mayoclinic.org This syndrome can develop within days to months of starting this compound therapy. nih.gov While its pathophysiology is not fully elucidated, it is linked to the blockade of dopamine receptors. droracle.ai
Drug-induced parkinsonism mimics the cardinal symptoms of Parkinson's disease, including muscle rigidity (often described as "cogwheel rigidity"), resting tremor, and bradykinesia (slowness of movement). patsnap.comnih.gov Other signs may include a mask-like facial expression and a shuffling gait. drugs.com These symptoms typically emerge from days to months after treatment initiation and are a direct consequence of dopamine D2 receptor blockade in the nigrostriatal pathway, leading to a functional dopamine deficiency. nih.govnih.gov
The primary mechanism underlying the development of EPS with this compound is its high-potency antagonism of dopamine D2 receptors. drugbank.com By blocking these receptors in the nigrostriatal tract, haloperidol disrupts the delicate balance required for smooth, controlled motor function. This pathway is integral to the basal ganglia motor loop, and interference with its dopaminergic signaling leads to the emergence of involuntary movements and parkinsonian features. patsnap.com The varying presentations of EPS (dystonia, akathisia, parkinsonism) reflect the complex and multifaceted role of dopamine in motor regulation.
Tardive dyskinesia (TD) is a serious, potentially irreversible movement disorder that may appear in patients during long-term therapy with this compound or after the treatment has been discontinued (B1498344). rxlist.com It is characterized by repetitive, involuntary, and purposeless movements. ebmconsult.com The most common manifestations involve the facial and oral muscles, leading to lip-smacking, tongue protrusion, chewing motions, and puffing of the cheeks. rxlist.commayoclinic.org The risk of developing TD appears to be greater in elderly patients, especially females, and increases with the duration of treatment and the cumulative dose. nih.govrxlist.com
The leading hypothesis for the mechanism of TD involves neuroadaptation to chronic dopamine receptor blockade. medscape.com The prolonged antagonism of D2 receptors is thought to cause an upregulation and supersensitivity of these receptors in the striatum. medscape.comnih.gov This compensatory change results in an exaggerated response to dopamine, leading to the characteristic hyperkinetic movements of TD. clevelandclinic.org Some research also suggests that neuroleptic-induced neuronal toxicity may play a role in the development of TD. ebmconsult.comnih.gov
Table 1: Research Findings on Neurological Adverse Events with this compound
| Adverse Event | Key Research Findings | Proposed Mechanism |
| Acute Dystonia | Occurs more frequently with high-potency first-generation antipsychotics like haloperidol. rxlist.comnih.gov Risk is higher in younger males. rxlist.com | Results from a high ratio of dopamine to acetylcholine receptor blockade in the basal ganglia. nih.gov |
| Akathisia | A common EPS characterized by an inner sense of restlessness and an urge to move. patsnap.comnih.gov | Associated with dopamine D2 receptor blockade, though the precise pathway is complex. droracle.ai |
| Parkinsonism | Presents as a clinical triad (B1167595) of tremor, rigidity, and bradykinesia. patsnap.com It is a subacute syndrome that mimics idiopathic Parkinson's disease. nih.gov | Caused by the blockade of central dopamine D2 receptors, leading to extrapyramidal symptoms. nih.gov |
| Tardive Dyskinesia (TD) | Risk increases with long-term treatment and cumulative dose. nih.govrxlist.com Characterized by involuntary, repetitive movements, especially of the orofacial region. mayoclinic.orgebmconsult.com | Primarily attributed to the upregulation and supersensitivity of striatal dopamine D2 receptors following chronic blockade. medscape.comclevelandclinic.org |
Neuroleptic Malignant Syndrome (NMS)
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with the use of antipsychotic medications, including this compound. psychiatry-psychopharmacology.comdusunenadamdergisi.orgmedscape.com It is considered a medical emergency requiring prompt recognition and intervention to reduce the risk of morbidity and mortality. nih.govnih.gov The use of long-acting depot formulations of antipsychotics may be associated with higher rates of NMS. psychiatry-psychopharmacology.comwikipedia.org
The clinical presentation of NMS is characterized by a distinctive tetrad of symptoms that typically develop over one to three days. medscape.comnih.gov The onset is often within a few days to weeks of initiating or increasing the dose of a neuroleptic agent. medscape.comwikipedia.org
The cardinal features of NMS include:
Hyperthermia: A core body temperature greater than 38°C (>100.4°F). medscape.comnih.gov
Severe Muscle Rigidity: Often described as "lead pipe" rigidity. medscape.comnih.gov
Altered Mental Status: This can range from confusion and agitation to delirium, stupor, and coma. medscape.comnih.govnih.gov
Autonomic Instability: Manifested by signs such as tachycardia, labile or elevated blood pressure, tachypnea, and diaphoresis (profuse sweating). dusunenadamdergisi.orgnih.govyoutube.com
Other associated clinical and laboratory findings can support the diagnosis.
Table 3: Clinical and Laboratory Features of Neuroleptic Malignant Syndrome
| Category | Feature |
|---|---|
| Cardinal Clinical Features | Hyperthermia (>38°C) |
| Severe Muscle Rigidity ("lead pipe") | |
| Altered Mental Status | |
| Autonomic Instability (tachycardia, labile BP, tachypnea, diaphoresis) | |
| Other Associated Signs | Tremor |
| Dysphagia | |
| Incontinence | |
| Pallor | |
| Sialorrhea | |
| Psychomotor agitation | |
| Key Laboratory Findings | Elevated Creatine (B1669601) Kinase (CK) |
| Leukocytosis (elevated white blood cell count) | |
| Elevated liver enzymes (AST, ALT) | |
| Myoglobinuria (due to rhabdomyolysis) |
Sources: dusunenadamdergisi.orgmedscape.comnih.govnih.gov
The management of NMS is primarily supportive and focuses on immediate discontinuation of the offending antipsychotic agent. nih.govnih.gov Due to the long-acting nature of this compound, the duration of the NMS episode may be prolonged. mcgill.ca
The core management principles include:
Cessation of Neuroleptic Medication: This is the most critical first step. nih.govyoutube.com
Supportive Care: This involves aggressive hydration, cooling measures to manage hyperthermia, and monitoring of vital signs and renal function. youtube.comwikipedia.org
Pharmacological Intervention: In more severe cases, specific medications may be used.
Dantrolene: A muscle relaxant that acts by blocking calcium release in muscles, helping to alleviate rigidity and hyperthermia. nih.govwikipedia.org
Bromocriptine: A dopamine agonist used to counteract the dopamine blockade that is thought to underlie NMS. nih.govwikipedia.org
Benzodiazepines (e.g., Diazepam, Lorazepam): May be used for sedation and to control agitation. wikipedia.orgmcgill.ca
With prompt diagnosis and treatment, most NMS episodes are self-limited, with recovery typically occurring within 7 to 10 days after the discontinuation of oral antipsychotics. mcgill.ca However, due to the depot formulation of this compound, symptoms may take longer to resolve. youtube.com
Seizure Threshold Reduction
Antipsychotic medications have the potential to lower the seizure threshold, thereby increasing the risk of inducing seizures. hasekidergisi.comnih.gov The degree of this risk varies among different antipsychotic agents.
The evidence regarding haloperidol's effect on the seizure threshold is somewhat mixed. Several sources classify haloperidol as a high-potency antipsychotic that is associated with a lower risk of lowering the seizure threshold compared to some other antipsychotics, particularly low-potency first-generation agents like chlorpromazine (B137089). hasekidergisi.comnih.gov
However, other research suggests a more significant risk. A large cohort study found that patients receiving haloperidol were two to three times more likely to develop new-onset seizures compared to those treated with risperidone (B510). mdedge.com This finding contrasts with earlier studies that suggested a lower risk with haloperidol. mdedge.com Therefore, caution is advised when using this compound in patients with a history of seizures or other conditions that may predispose them to a lower seizure threshold. mdedge.commedscape.com Co-administration with other drugs that also lower the seizure threshold can further increase this risk. medscape.com
Cardiovascular Adverse Events
This compound, a long-acting injectable antipsychotic, is associated with several cardiovascular adverse events. These events range from changes in cardiac rhythm to effects on blood pressure and cerebrovascular incidents, particularly in vulnerable populations.
QT Prolongation and Torsades de Pointes
Cases of QT interval prolongation and Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia, have been reported in patients receiving haloperidol. nih.govrxlist.comjanssenlabels.com The risk of these events appears to be higher with intravenous administration of haloperidol and at doses exceeding those recommended. janssenlabels.commedscape.com A QTc interval greater than 500 milliseconds is associated with an increased risk of TdP. janssenlabels.com
The mechanism behind haloperidol-induced QT prolongation is its ability to block the human ether-a-go-go-related gene (hERG) potassium channels in myocardial cells. plos.orgfrontiersin.org This blockage disrupts the repolarization phase of the cardiac action potential, leading to a longer QT interval. youtube.com
Certain conditions can predispose patients to a higher risk of developing QT prolongation and TdP when treated with this compound. nih.govjanssenlabels.com Caution is advised for patients with:
Electrolyte imbalances, particularly hypokalemia and hypomagnesemia nih.govjanssenlabels.com
Underlying cardiac abnormalities nih.govjanssenlabels.com
Hypothyroidism nih.govjanssenlabels.com
Familial long QT syndrome nih.govjanssenlabels.com
Concurrent use of other medications known to prolong the QT interval janssenlabels.com
A baseline electrocardiogram (ECG) is recommended before initiating treatment, especially for patients with cardiovascular risk factors. www.gov.uk
Table 1: Factors Associated with Increased Risk of QT Prolongation and Torsades de Pointes with this compound
| Risk Factor | Description |
| High Doses | Higher than recommended doses are associated with a greater risk. janssenlabels.commedscape.com |
| Intravenous Administration | Off-label IV use has been linked to numerous case reports of QT prolongation and TdP. medscape.com |
| Pre-existing Conditions | Includes underlying cardiac abnormalities, hypothyroidism, and familial long QT syndrome. nih.govjanssenlabels.com |
| Electrolyte Imbalance | Low levels of potassium (hypokalemia) and magnesium (hypomagnesemia) increase susceptibility. nih.govjanssenlabels.com |
| Concomitant Medications | Use with other drugs known to prolong the QT interval can have an additive effect. janssenlabels.com |
Orthostatic Hypotension and Tachycardia
Orthostatic hypotension, a significant drop in blood pressure upon standing, and tachycardia (an abnormally fast heart rate) have been reported in patients treated with this compound. nih.govrxlist.comhres.ca These effects are generally transient. nih.gov
The mechanism for orthostatic hypotension is related to haloperidol's antagonistic activity at alpha-1 adrenergic receptors. nih.govpatsnap.com This blockade of alpha-1 receptors can lead to vasodilation and a subsequent drop in blood pressure, particularly when changing posture. patsnap.com Tachycardia can occur as a reflex mechanism to compensate for the drop in blood pressure. pdr.net
The use of antipsychotics, including this compound, has been associated with motor instability, somnolence, and orthostatic hypotension, which can lead to falls and related injuries, especially in elderly patients. nih.govjanssenlabels.com
Cerebrovascular Adverse Reactions in Elderly Patients
Elderly patients with dementia-related psychosis face an increased risk of cerebrovascular adverse events when treated with antipsychotic drugs, including this compound. nih.govnih.gov These events can include stroke and transient ischemic attacks, some of which have been fatal. nih.govnih.gov It is important to note that this compound is not approved for the treatment of patients with dementia-related psychosis. nih.govnih.govmayoclinic.org
The precise mechanism for this increased risk is not known. nih.govnih.gov Observational studies suggest that treatment with conventional antipsychotics may increase mortality in this population, with most deaths appearing to be either cardiovascular or infectious in nature. rxlist.comdrugs.com
Studies have shown an elevated risk of stroke in elderly new users of haloperidol compared to those using newer, atypical antipsychotics. service.gov.uknih.govplos.org One study reported a calibrated hazard ratio for stroke in patients exposed to haloperidol versus newer antipsychotics to be between 1.45 and 1.69. service.gov.uknih.gov Another study found that haloperidol users had a significantly higher risk of ischemic stroke compared to those on risperidone. plos.org Therefore, this compound should be used with caution in patients who have risk factors for cerebrovascular adverse reactions. nih.govnih.gov
Endocrine and Metabolic Adverse Events
Treatment with this compound can lead to various endocrine and metabolic side effects, primarily due to its mechanism of action on dopamine receptors.
Hyperprolactinemia and Related Manifestations (e.g., Galactorrhea, Oligomenorrhea, Erectile Dysfunction)
This compound can cause hyperprolactinemia, which is an elevation of the hormone prolactin in the blood. patsnap.com This occurs because haloperidol blocks dopamine D2 receptors in the tuberoinfundibular pathway of the brain. pdr.net Dopamine normally inhibits prolactin release, so blocking its receptors leads to increased prolactin levels. pdr.net
This increase in prolactin can result in a range of clinical manifestations, including:
Galactorrhea: Inappropriate or excessive production of milk. patsnap.com
Oligomenorrhea or Amenorrhea: Irregular or absent menstrual periods in women. patsnap.comnih.gov
Erectile Dysfunction: Difficulty achieving or maintaining an erection in men. nih.gov
Gynecomastia: Enlargement of breast tissue in men. patsnap.com
Decreased Sexual Ability: Reduced libido has also been reported. drugs.com
Weight Gain
Weight gain is a recognized metabolic side effect associated with haloperidol treatment. patsnap.comnih.govdrugs.com While some sources suggest that haloperidol may have a lower risk of weight gain compared to certain second-generation antipsychotics like olanzapine (B1677200) and risperidone, other studies indicate that significant weight gain can still occur over long-term treatment. nih.govhealthline.com
One study comparing weight gain between this compound and fluphenazine (B1673473) decanoate found a trend toward less weight gain in the haloperidol group, although this was not statistically significant. nih.gov A randomized clinical trial in drug-naïve patients found that while olanzapine and risperidone caused more rapid weight gain initially, the difference in total weight gain after one year of treatment with haloperidol, olanzapine, or risperidone was not statistically significant. nih.gov User-reported data also indicates that weight gain is a side effect experienced by some patients taking haloperidol. drugs.com
Table 2: Summary of Endocrine and Metabolic Adverse Events
| Adverse Event | Mechanism | Clinical Manifestations |
| Hyperprolactinemia | Blockade of dopamine D2 receptors in the tuberoinfundibular pathway. pdr.net | Galactorrhea, oligomenorrhea, amenorrhea, erectile dysfunction, gynecomastia. patsnap.comnih.gov |
| Weight Gain | The exact mechanism is not fully elucidated but is a known metabolic side effect. | Increase in body weight, which can be significant over long-term treatment. nih.govnih.gov |
Hyponatremia
Hyponatremia, a condition characterized by low sodium levels in the blood, has been associated with the use of this compound. peacehealth.org The development of hyponatremia in patients treated with antipsychotics can be complex. nih.gov Research suggests that haloperidol may impair the body's ability to excrete a free water load. semanticscholar.orgresearchgate.net
A prospective, controlled trial investigated water handling in patients receiving this compound for at least four months. The study defined impaired water handling as a failure to dilute urine to less than 100 mmol/kg or a failure to excrete more than 65% of a water load within four hours. The results showed that 50% of the patients treated with this compound had abnormal water handling. nih.gov Specifically, of the ten evaluable patients, two could not lower their urine osmolality sufficiently, two did not excrete enough of the water load, and one failed to meet either criterion. nih.gov In contrast, none of the healthy control subjects exhibited abnormal free water handling. nih.gov These findings suggest a need for clinician awareness regarding the potential for impaired water handling in this patient population. nih.gov
While some reports associate haloperidol with hyponatremia fda.gov, the precise incidence and severity of these changes remain unclear. peacehealth.org The mechanism may be related to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). semanticscholar.org
Other Significant Adverse Events
Sedation and Drowsiness
Sedation and drowsiness are frequently reported adverse effects associated with this compound treatment. patsnap.comnih.govmedicinenet.com This can potentially impair a patient's cognitive function and ability to perform daily activities. patsnap.com The central nervous system depressant effects of haloperidol can be potentiated by other substances such as alcohol, anesthetics, and opioids. janssenlabels.com Patients, particularly the elderly, may experience motor instability and somnolence, which can lead to falls. janssenlabels.com
Hepatic Impairment and Cholestatic Jaundice
Treatment with haloperidol has been linked to hepatic adverse events, although clinically apparent acute liver injury is uncommon. nih.gov Liver function test abnormalities have been reported janssenlabels.com, with some research indicating that minor, asymptomatic, and transient elevations in aminotransferase levels can occur in about 20% of patients on long-term therapy. nih.gov These elevations often reverse even with continued medication and uncommonly exceed three times the upper limit of normal. nih.gov
Rarely, more severe reactions such as acute hepatic failure, hepatitis, and cholestatic jaundice have been reported. nih.govjanssenlabels.comnih.gov When jaundice occurs, its onset is typically within two to six weeks of starting treatment, and the pattern of serum enzyme elevations is usually cholestatic or mixed. nih.gov In patients with pre-existing impaired liver function, haloperidol concentrations may be elevated due to decreased plasma protein binding and the fact that it is primarily metabolized by the liver. nih.govjanssenlabels.com
A case report detailed a 45-year-old male who developed jaundice, poor appetite, and yellowish discoloration of urine in the third week of treatment with oral haloperidol. remedypublications.com His liver function tests showed elevated AST, ALT, GGT, ALP, and bilirubin. remedypublications.com The symptoms and elevated enzymes began to resolve within three weeks of discontinuing the medication. remedypublications.com
Blood Dyscrasias (e.g., Leukopenia, Neutropenia)
Blood dyscrasias are recognized as potential, though sometimes rare, adverse events associated with antipsychotic medications, including this compound. nih.gov Events of leukopenia (low white blood cell count) and neutropenia (low neutrophil count) have been reported in temporal relation to antipsychotic use. janssenlabels.comwebmd.com Agranulocytosis, a severe form of neutropenia, has also been rarely reported with haloperidol use, often in conjunction with other medications. fda.govjanssenlabels.com
Pancytopenia, a deficiency of all three major blood cell types (red cells, white cells, and platelets), is an exceptionally rare complication of psychotropic medications but has been documented with this compound. nih.govresearchgate.net A case report described an 85-year-old female stabilized on this compound who developed progressively declining blood counts, leading to pancytopenia. nih.gov The condition was suspected to be induced by the medication after other causes were ruled out. nih.govresearchgate.net Due to the slow-release nature of depot antipsychotics, recovery from such blood dyscrasias may take longer. nih.gov
Possible risk factors for developing leukopenia and neutropenia include a pre-existing low white blood cell count (WBC) and a history of drug-induced leukopenia/neutropenia. janssenlabels.comfda.gov The exact mechanisms behind these hematological abnormalities are not fully understood but may involve direct drug toxicity or immunological pathways leading to bone marrow suppression. nih.gov
Local Tissue Reactions at Injection Site
As with other injectable medications, local tissue reactions at the injection site have been reported with this compound. fda.govrxlist.com Common reactions can include pain, redness, and discomfort at the injection site, which typically resolve quickly. medicinenet.compatient.info
More significant reactions have also been documented. One report detailed four cases where intramuscular administration of a higher concentration (100 mg/mL) of this compound led to the injection site becoming edematous, red, pruritic, and tender. nih.gov In these cases, a palpable mass remained for up to three months. nih.gov The incidence of this reaction at the facility was estimated to be 7.7%. nih.gov The authors speculated that the reaction was likely related to the concentration of the this compound solution. nih.gov Rarely, inflammation and nodule formations have been noted with the use of this compound. nih.gov
Risk Mitigation and Monitoring Strategies
To mitigate the risks associated with this compound, specific monitoring strategies are recommended.
For patients with known risk factors for blood dyscrasias, such as a history of a clinically significant low white blood cell count (WBC) or drug-induced leukopenia/neutropenia, frequent monitoring of the complete blood count (CBC) is advised during the first few months of therapy. janssenlabels.comfda.govdrugs.com Discontinuation of the medication should be considered at the first sign of a clinically significant decline in WBC if no other causes are identified. fda.gov Patients with clinically significant neutropenia require careful monitoring for fever or other signs of infection, which should be treated promptly. janssenlabels.com If severe neutropenia (absolute neutrophil count <1000/mm³) occurs, this compound should be discontinued, and the WBC should be followed until recovery. janssenlabels.com
Given the risk of sedation and orthostatic hypotension, which may lead to falls, a fall risk assessment should be completed when initiating treatment and recurrently thereafter. janssenlabels.comdrugs.com This is particularly important for elderly patients and those with conditions or on medications that could worsen these effects. janssenlabels.com
Clinicians should also be aware of the potential for cardiovascular effects, such as QT prolongation. brainly.com Caution is advised when treating patients with underlying cardiac abnormalities, electrolyte imbalances (particularly hypokalemia and hypomagnesemia), or those taking other drugs known to prolong the QT interval. fda.gov
Regular monitoring and patient education are crucial components in managing the potential adverse effects of this compound. brainly.com
Data Table: Adverse Events Associated with this compound
| Adverse Event Category | Specific Event | Key Research Findings |
|---|---|---|
| Electrolyte Imbalance | Hyponatremia | Associated with impaired free water handling; 50% of patients in one study showed abnormal water excretion or urine dilution. nih.gov |
| Neurological | Sedation and Drowsiness | Frequent side effect that can impair daily activities and increase fall risk, especially in the elderly. patsnap.comjanssenlabels.com |
| Hepatic | Hepatic Impairment / Cholestatic Jaundice | Rare but serious events reported. janssenlabels.com Minor, transient liver enzyme elevations may occur in ~20% of patients. nih.gov Jaundice onset is typically 2-6 weeks post-treatment initiation. nih.gov |
| Hematological | Blood Dyscrasias | Leukopenia, neutropenia, and agranulocytosis reported. janssenlabels.com Pancytopenia is an extremely rare but documented complication. nih.gov |
| Local | Injection Site Reactions | Pain and redness are common. patient.info More severe reactions like edema, pruritus, and palpable masses have been reported, possibly linked to drug concentration. nih.gov |
Table of Compounds
| Compound Name |
|---|
| Aripiprazole (B633) |
| Benztropine |
| Benzyl alcohol |
| Bilirubin |
| Carbamazepine (B1668303) |
| Carvedilol |
| Chlorpromazine |
| Clozapine |
| Desipramine |
| Dopamine |
| Epinephrine |
| Fluphenazine |
| Haloperidol |
| This compound |
| Imipramine |
| Indapamide |
| Irbesartan |
| Levodopa (B1675098) |
| Levomepromazine |
| Lithium |
| Lorazepam |
| Metaraminol |
| Norepinephrine |
| Olanzapine |
| Phenindione |
| Phenylephrine |
| Quetiapine |
| Rifampin |
| Risperidone |
| Sodium |
| Sodium valproate |
| Thiothixene |
| Tiotixene |
Baseline and Ongoing Clinical Monitoring
Comprehensive clinical monitoring is essential for patients undergoing treatment with this compound to ensure therapeutic efficacy and mitigate potential adverse events. This involves a series of assessments at baseline and regular intervals throughout the treatment course.
Before initiating therapy, it is recommended that patients are first stabilized on a short-acting oral antipsychotic, preferably haloperidol, to gauge tolerance and reduce the risk of an unexpected adverse sensitivity. rxlist.comdrugs.com Close clinical supervision is critical during the initial period of dose adjustment to minimize the risk of overdosage or the re-emergence of psychotic symptoms before the next injection is due. drugs.com
Ongoing monitoring encompasses several key areas:
Therapeutic Drug Monitoring (TDM): Consensus guidelines suggest a serum therapeutic range of 1 to 10 ng/mL for haloperidol. nih.gov TDM is particularly valuable when poor compliance is suspected, as serum levels exceeding 15 ng/mL can heighten the risk of toxicity. nih.gov
Cardiovascular Monitoring: Regular monitoring of vital signs is important. janssenlabels.com An electrocardiogram (ECG) is recommended at baseline and should be assessed on an individual basis during therapy, for instance, at dose escalation. medsafe.govt.nzdroracle.ai This is crucial for detecting QTc interval prolongation, a potential risk associated with haloperidol. janssenlabels.commedscape.com If the QTc exceeds 500 ms, haloperidol should be discontinued. medsafe.govt.nz
Hematological Monitoring: Patients should be monitored for fever or other signs of infection. janssenlabels.comnih.gov A baseline and periodic complete blood count (CBC) with differential is recommended, particularly for individuals with a history of low white blood cell (WBC) counts or drug-induced neutropenia/leukopenia. droracle.aidrugs.com Patients with clinically significant neutropenia (absolute neutrophil count <1000/mm³) should discontinue the medication. janssenlabels.comnih.gov
Metabolic and Endocrine Monitoring: Baseline and periodic checks of blood glucose and body weight are advised. hres.ca Long-term therapy can be associated with hyperprolactinemia, which may lead to decreased bone mineral density. hres.ca
Neurological Monitoring: Patients must be carefully observed for the emergence of movement disorders. This includes extrapyramidal symptoms (EPS), tardive dyskinesia (a syndrome of potentially irreversible, involuntary movements), and Neuroleptic Malignant Syndrome (NMS). rxlist.comjanssenlabels.com NMS is a potentially fatal complex characterized by hyperpyrexia, muscle rigidity, and autonomic instability. janssenlabels.com If NMS is suspected, this compound must be discontinued immediately. janssenlabels.comdrugs.com
Hepatic and Ocular Health: Periodic liver function tests are recommended. drugs.com For patients on prolonged treatment, eye examinations should also be considered. drugs.com
The need for continued treatment should be reassessed periodically to ensure the patient is maintained on the lowest effective dose for the shortest duration necessary. drugs.comdrugs.com
Table 1: Clinical Monitoring Parameters for this compound
| Parameter | Baseline | Ongoing Frequency | Rationale |
|---|---|---|---|
| Clinical Assessment | Yes | At each injection and as needed | Monitor for therapeutic response, psychotic symptoms, and adverse effects. drugs.com |
| Therapeutic Drug Monitoring (Serum Haloperidol Level) | No | As needed (e.g., suspected non-compliance, toxicity) | Maintain therapeutic range (1-10 ng/mL) and avoid toxicity. nih.gov |
| Electrocardiogram (ECG) | Yes | Periodically, especially with dose changes or risk factors | Monitor for QTc interval prolongation. medsafe.govt.nzdroracle.ai |
| Vital Signs (Blood Pressure, Pulse) | Yes | Periodically | Monitor for hypotension and tachycardia. janssenlabels.commedsafe.govt.nz |
| Complete Blood Count (CBC) with Differential | Yes | Periodically, especially in high-risk patients | Detect potential neutropenia or leukopenia. nih.govdrugs.com |
| Body Weight | Yes | Periodically | Monitor for metabolic changes. hres.ca |
| Blood Glucose | Yes | Periodically | Monitor for hyperglycemia. hres.ca |
| Movement Disorder Assessment (e.g., AIMS) | Yes | Regularly | Screen for tardive dyskinesia and extrapyramidal symptoms. rxlist.comjanssenlabels.com |
| Liver Function Tests | As clinically indicated | Periodically | Monitor for hepatic impairment. drugs.com |
Electrolyte Monitoring
Monitoring serum electrolytes is a critical aspect of managing patients on this compound due to the risk of imbalances that can precipitate serious cardiac adverse events. rxlist.com Particular caution is advised for patients with conditions that can cause electrolyte disturbances. rxlist.com
The primary concern is the potential for haloperidol to prolong the QT interval on an ECG, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. rxlist.com The risk of QT prolongation is increased by electrolyte imbalances, specifically hypokalemia (low potassium) and hypomagnesemia (low magnesium). rxlist.comjanssenlabels.comdroracle.ai
Therefore, periodic electrolyte monitoring is recommended for patients receiving this compound. medsafe.govt.nzdrugs.com This is especially important for individuals at higher risk, such as those taking diuretic medications or experiencing intercurrent illnesses that could affect electrolyte balance. medsafe.govt.nzmsf.org In addition to potassium and magnesium, haloperidol may also cause hyponatremia (low sodium levels). peacehealth.org
Table 2: Electrolyte Monitoring Recommendations for this compound
| Electrolyte | Potential Imbalance | Monitoring Recommendation | High-Risk Populations |
|---|---|---|---|
| Potassium (K+) | Hypokalemia (low potassium) rxlist.comjanssenlabels.com or Hyperkalemia (high potassium) peacehealth.org | Periodic monitoring is recommended. medsafe.govt.nzdrugs.com | Patients on diuretics, with intercurrent illness, or with other risk factors for QT prolongation. rxlist.commedsafe.govt.nz |
| Magnesium (Mg2+) | Hypomagnesemia (low magnesium) rxlist.comjanssenlabels.com | Periodic monitoring is recommended. droracle.ai | Patients with risk factors for QT prolongation. rxlist.com |
| Sodium (Na+) | Hyponatremia (low sodium) peacehealth.org | As clinically indicated. | Patients exhibiting symptoms of hyponatremia (e.g., confusion, seizures). |
| Calcium (Ca2+) | Hypocalcemia (low calcium) janssenlabels.com | As clinically indicated. | A risk factor for QT prolongation. janssenlabels.com |
Drug Drug Interactions and Contraindications
Pharmacokinetic Interactions
The metabolism of haloperidol (B65202), the active moiety of haloperidol decanoate (B1226879), is complex, involving several pathways, primarily glucuronidation and ketone reduction. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and to a lesser degree CYP2D6, also plays a crucial role. drugs.comjanssenlabels.com Consequently, co-administration of drugs that inhibit or induce these enzymes can significantly alter haloperidol plasma concentrations, affecting its clinical outcome.
Inhibitors of CYP3A4 and CYP2D6 can lead to increased plasma concentrations of haloperidol, potentially heightening the risk of adverse events, including QTc interval prolongation. nih.govrxlist.com The effects of inhibiting both CYP3A4 and CYP2D6 may be additive. janssenlabels.com
Ketoconazole (B1673606) : As a potent inhibitor of CYP3A4, ketoconazole can decrease the metabolism of haloperidol. drugbank.compatsnap.com Studies have noted that combining haloperidol with metabolic inhibitors like ketoconazole (at 400 mg/day) can lead to increases in the QTc interval. nih.govrxlist.comfda.report
Fluoxetine (B1211875) : This selective serotonin (B10506) reuptake inhibitor (SSRI) is a known inhibitor of the CYP2D6 enzyme. droracle.aibiomedres.us Co-administration with haloperidol decanoate can result in a significant elevation of haloperidol plasma levels. droracle.ai Research has demonstrated that adding fluoxetine to a stable this compound regimen can cause more than a 100% increase in haloperidol concentrations within two weeks. biomedres.usnih.govresearchgate.net
Sertraline (B1200038) : The concomitant use of sertraline with haloperidol may increase the risk of QTc prolongation. drugbank.comdrugs.com Studies have shown a significant increase in the plasma concentration of haloperidol when sertraline is co-administered. nih.gov
Paroxetine (B1678475) : Paroxetine inhibits CYP2D6 and can increase haloperidol levels. medscape.com The combination of haloperidol with paroxetine (at 20 mg/day) has been observed to cause increases in the QTc interval. nih.govrxlist.comfda.report This interaction may also lead to the development of extrapyramidal symptoms. drugs.com
Ritonavir (B1064) : Dosed as an antiretroviral agent, ritonavir can inhibit CYP2D6 and is expected to increase the concentration of haloperidol. drugbank.comhiv-druginteractions.org As a strong inhibitor of both CYP3A4 and CYP2D6, it poses a significant risk for interaction. nih.gov
Table 1: Interactions with CYP3A4 and CYP2D6 Inhibitors
| Interacting Drug | Affected Enzyme | Potential Clinical Outcome |
| Ketoconazole | CYP3A4 (Inhibitor) | Increased haloperidol levels, potential for QTc prolongation. nih.govrxlist.comdrugbank.compatsnap.comfda.report |
| Fluoxetine | CYP2D6 (Inhibitor) | Significantly increased haloperidol concentrations. droracle.aibiomedres.usnih.gov |
| Sertraline | CYP2D6 (Inhibitor) | Increased haloperidol levels, increased risk of QTc prolongation. drugbank.comdrugs.comnih.gov |
| Paroxetine | CYP2D6 (Inhibitor) | Increased haloperidol levels, potential for QTc prolongation and extrapyramidal symptoms. nih.govrxlist.comfda.reportmedscape.comdrugs.com |
| Ritonavir | CYP3A4 & CYP2D6 (Inhibitor) | Increased haloperidol concentrations. drugbank.comhiv-druginteractions.orgnih.gov |
Conversely, co-administration with potent inducers of the CYP3A4 enzyme can accelerate the metabolism of haloperidol, leading to a gradual decrease in its plasma concentrations and a potential reduction in therapeutic efficacy. janssenlabels.comnih.gov
Rifampin : This potent CYP3A4 inducer can significantly decrease haloperidol plasma levels. empathia.ai In one study involving schizophrenic patients, the co-administration of oral haloperidol and rifampin resulted in an average 70% decrease in plasma haloperidol levels. rxlist.comrxlist.com Discontinuation of rifampin in patients treated with haloperidol led to a mean 3.3-fold increase in haloperidol concentrations. rxlist.comfda.gov
Carbamazepine (B1668303) : Co-administration of this CYP3A4 inducer with haloperidol has been shown to cause a linear decrease in haloperidol plasma concentrations as the carbamazepine dose increases, potentially compromising its effectiveness. rxlist.compatsnap.comfda.gov
Table 2: Interactions with CYP3A4 Inducers
| Interacting Drug | Affected Enzyme | Potential Clinical Outcome |
| Rifampin | CYP3A4 (Inducer) | Significantly decreased haloperidol plasma levels, potential loss of efficacy. rxlist.comempathia.airxlist.comfda.gov |
| Carbamazepine | CYP3A4 (Inducer) | Decreased haloperidol plasma levels, potential reduction in efficacy. rxlist.compatsnap.comfda.gov |
Beyond the cytochrome P450 system, haloperidol is also metabolized through glucuronidation. janssenlabels.comfda.report However, not all drugs affecting this pathway interact significantly with haloperidol. For instance, sodium valproate, a known inhibitor of glucuronidation, does not appear to affect the plasma concentrations of haloperidol. janssenlabels.com
Interactions Affecting CYP3A4 and CYP2D6 Metabolism
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs with similar or opposing pharmacological effects are administered concurrently, leading to additive, synergistic, or antagonistic effects.
This compound can potentiate the central nervous system (CNS) depressant effects of other medications and substances. drugs.comjanssenlabels.comrxlist.com
Anesthetics and Opiates : Caution is warranted as haloperidol may enhance the sedative and respiratory depressant effects of anesthetics and opiates. patsnap.comfda.report
Alcohol : The concurrent use of alcohol should be avoided. webmd.com Alcohol can increase the nervous system side effects of haloperidol, such as dizziness, drowsiness, and difficulty concentrating, and may also lead to hypotension. wellrx.comdrugs.commayoclinic.org
Benzodiazepines : Co-administration with other CNS depressants, including benzodiazepines, can lead to exacerbated sedation and respiratory depression. patsnap.com
Table 3: Pharmacodynamic Interactions with CNS Depressants
| Interacting Substance | Type of Interaction | Potential Clinical Outcome |
| Anesthetics | Additive CNS Depression | Enhanced sedation and respiratory depression. fda.reportrxlist.com |
| Opiates | Additive CNS Depression | Enhanced sedation and respiratory depression. drugs.comfda.reportrxlist.com |
| Alcohol | Additive CNS Depression | Increased dizziness, drowsiness, difficulty concentrating, and risk of hypotension. webmd.comwellrx.comdrugs.com |
| Benzodiazepines | Additive CNS Depression | Exacerbated sedation and respiratory depression. patsnap.com |
Drugs Known to Prolong QT Interval
This compound, through its active metabolite haloperidol, has the potential to prolong the QT interval of the electrocardiogram (ECG). drugs.comscot.nhs.uk This effect can lead to an increased risk of severe ventricular arrhythmias, including Torsades de Pointes, and sudden death. drugs.comjanssenlabels.com The risk is considered to be dose-related and is particularly pronounced with intravenous administration or at dosages higher than those recommended. drugs.comoup.com
The co-administration of this compound with other medications that also prolong the QT interval can result in an additive effect, further elevating the risk of cardiac events. drugs.com Therefore, this combination is often contraindicated or requires extreme caution. scot.nhs.uk Underlying conditions such as electrolyte disturbances, particularly hypokalemia and hypomagnesemia, can also predispose patients to QT prolongation. nih.govdrugbank.com
Below is a table of select drugs that may interact with this compound due to their potential to prolong the QT interval.
| Drug Class | Examples |
| Antiarrhythmics | Amiodarone, Quinidine, Sotalol, Disopyramide rxlist.com |
| Antipsychotics | Pimozide, Thioridazine rxlist.compediatriconcall.com |
| Antibiotics | Erythromycin, Ciprofloxacin oup.commedscape.com |
| Antidepressants | Tricyclic Antidepressants drugs.com |
| Antifungals | Fluconazole oup.com |
Lithium (Risk of Neurotoxicity/Encephalopathy)
The concurrent use of haloperidol and lithium has been associated with rare cases of an encephalopathic syndrome. rxlist.comdroracle.ai While a definitive causal relationship has not been established, this potential for severe neurotoxicity necessitates close monitoring of patients on combined therapy. rxlist.comnih.gov The syndrome is characterized by a range of symptoms, including weakness, lethargy, fever, tremulousness, confusion, and significant extrapyramidal symptoms. rxlist.comdroracle.ai
Laboratory findings may show leukocytosis and elevated serum enzymes. rxlist.comdroracle.ai In some reported instances, this interaction has been followed by irreversible brain damage. rxlist.comdrugs.com The neurotoxic reaction can occur even when serum lithium concentrations are within the therapeutic range. nih.gov The emergence of neurotoxicity may be due to a synergistic adverse effect, where haloperidol predisposes the brain to the toxic effects of lithium. nih.gov If signs of neurotoxicity appear, prompt discontinuation of the treatment is advised. rxlist.com
Dopamine (B1211576) Agonists (e.g., Levodopa)
A significant pharmacodynamic interaction exists between this compound and dopamine agonists such as levodopa (B1675098). nih.govempathia.ai Haloperidol acts as a potent antagonist at dopamine D2 receptors in the brain. empathia.ai Conversely, dopamine agonists like levodopa work by increasing dopaminergic activity to alleviate symptoms of Parkinson's disease. empathia.ai
Due to these opposing mechanisms, haloperidol can diminish or negate the therapeutic effects of levodopa and other dopamine agonists. nih.govjanssenlabels.comfda.gov This antagonism can lead to a worsening of motor function and an exacerbation of parkinsonian symptoms. empathia.aisemanticscholar.org Therefore, the concurrent use of these agents is generally avoided. drugs.com
Significant Contraindications
Hypersensitivity
This compound is contraindicated in individuals with a known hypersensitivity to haloperidol or any components of the formulation. nih.govrxlist.comnih.gov Postmarketing surveillance has identified various hypersensitivity reactions associated with haloperidol. nih.govjanssenlabels.com These reactions can range in severity and include anaphylactic reactions, angioedema, dermatitis exfoliative, hypersensitivity vasculitis, rash, and urticaria. janssenlabels.comnih.govjanssenlabels.com
Parkinson's Disease and Dementia with Lewy Bodies
The use of this compound is strictly contraindicated in patients diagnosed with Parkinson's Disease or Dementia with Lewy Bodies (DLB). janssenlabels.comrxlist.comnih.govfda.gov These patient populations exhibit a marked increase in sensitivity to antipsychotic medications. nih.govjanssenlabels.com
Administering haloperidol to these individuals can provoke severe adverse reactions, including a significant worsening of extrapyramidal symptoms, profound confusion, excessive sedation, and an increased incidence of falls. janssenlabels.comfda.govdroracle.ai In patients with DLB, exposure to traditional antipsychotics like haloperidol carries a high risk of inducing a potentially fatal neuroleptic malignant syndrome (NMS). lbda.org The drug's dopamine-blocking activity directly counteracts the primary pathology and treatment of Parkinson's disease. fda.gov
Severe Central Nervous System Depression or Comatose States
This compound is contraindicated for use in patients who are in comatose states or are experiencing severe central nervous system (CNS) depression, regardless of the cause. nih.govrxlist.comnih.govhres.ca This includes CNS depression resulting from alcohol or other depressant drugs such as opioids and barbiturates. nih.govhres.ca Haloperidol can potentiate the sedative and respiratory depressant effects of other CNS depressants, which can lead to a shock-like state in cases of overdose. nih.govjanssenlabels.com
QT Prolongation Conditions
Haloperidol, the active metabolite of this compound, is associated with prolongation of the QT interval on an electrocardiogram (ECG) nih.govplos.org. This effect is a critical consideration in its use, as significant QT prolongation can increase the risk of serious ventricular arrhythmias, such as Torsades de Pointes (TdP), which can lead to sudden cardiac death drugbank.comnih.gov. The risk is considered to be dose-related and is particularly pronounced with intravenous administration of haloperidol, though it is also a concern with the long-acting decanoate formulation drugbank.comnih.govdrugs.com. The underlying mechanism for this effect is believed to be the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization plos.orgicim2006-taipei.org.twyoutube.com.
Coadministration of this compound with other medications known to prolong the QT interval is contraindicated or requires extreme caution due to the additive potential for cardiac adverse events drugs.comscot.nhs.uk. A European Medicines Agency (EMA) review concluded that the risk of combining haloperidol with other QT-prolonging drugs is significant enough to warrant contraindication in many cases scot.nhs.uk.
Certain clinical conditions and patient characteristics also predispose individuals to an increased risk of QT prolongation when treated with this compound. Careful patient screening for these risk factors is essential before and during therapy nih.gov.
Interactive Table: Drugs Interacting with this compound Leading to QT Prolongation
| Drug Class | Specific Drugs | Interaction Effect |
| Antiarrhythmics | Amiodarone, Dofetilide, Disopyramide | Additive QT prolongation effect drugbank.comdrugs.commedscape.com |
| Antipsychotics | Thioridazine, Ziprasidone, Chlorpromazine (B137089), Quetiapine, Amisulpride | Increased risk of significant QT prolongation and TdP nih.govicim2006-taipei.org.twmedscape.comuspharmacist.com |
| Antidepressants | Citalopram, Escitalopram, Tricyclic Antidepressants (e.g., Amitriptyline, Doxepin) | Potential for increased QT interval and heightened risk of cardiac events drugs.commedscape.comuspharmacist.com |
| Antibiotics | Macrolides (e.g., Clarithromycin), Fluoroquinolones | Additive effect on QT prolongation medscape.com |
| Enzyme Inhibitors | Ketoconazole (CYP3A4 inhibitor), Paroxetine (CYP2D6 inhibitor) | Increased plasma concentration of haloperidol, leading to a greater risk of QT prolongation nih.gov |
Interactive Table: Conditions Predisposing to QT Prolongation with this compound
| Condition | Description |
| Congenital Long QT Syndrome | An inherited cardiac disorder that predisposes patients to arrhythmias; use of haloperidol is highly risky drugbank.comdrugs.com. |
| Electrolyte Imbalance | Particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), which can prolong the QT interval and should be corrected before initiating treatment drugbank.comscot.nhs.uk. |
| Underlying Cardiac Abnormalities | Pre-existing heart conditions can increase susceptibility to drug-induced arrhythmias drugbank.comdrugs.com. |
| Hypothyroidism | This condition can be associated with an increased risk of QT prolongation drugbank.com. |
Previous Neuroleptic Malignant Syndrome
A history of Neuroleptic Malignant Syndrome (NMS) is a significant contraindication for the use of this compound drugs.comnih.gov. NMS is a rare but life-threatening idiosyncratic reaction to antipsychotic medications, characterized by a clinical tetrad of hyperpyrexia, severe muscle rigidity, altered mental status, and autonomic dysfunction (e.g., irregular pulse, tachycardia, diaphoresis) nih.govnih.govmedscape.com. Laboratory findings often include elevated creatine (B1669601) phosphokinase (CPK) due to muscle breakdown (rhabdomyolysis) nih.govnih.gov.
The primary reason for this contraindication is the high risk of recurrence. Patients who have previously experienced NMS are believed to be more susceptible to developing the syndrome again upon re-exposure to a neuroleptic agent medscape.com. The long-acting nature of this compound, which is administered as a depot injection and releases the drug slowly over several weeks with an apparent half-life of about 21 days, poses a particular danger in this context drugbank.comnih.gov.
If NMS were to develop after an injection of this compound, the offending agent cannot be quickly eliminated from the body psychiatry-psychopharmacology.com. This prolonged presence of the drug can lead to a more severe, protracted, and difficult-to-manage course of NMS, potentially with fluctuating symptoms over an extended period nih.govnih.govui.ac.id. While most NMS cases resolve within 7 to 10 days after discontinuing the causative oral medication, the duration can be significantly prolonged with long-acting formulations nih.gov.
Given the potential fatality of NMS and the inability to rapidly discontinue the drug, the use of this compound in a patient with a prior history of the syndrome is considered an unacceptable risk medscape.compsychiatry-psychopharmacology.comavesjournals.com.
Special Populations and Clinical Considerations
Geriatric Population
The use of haloperidol (B65202) decanoate (B1226879) in the geriatric population requires careful consideration due to heightened risks of severe adverse events. Clinical evidence points to increased mortality, a greater sensitivity to side effects, and a higher incidence of cerebrovascular adverse reactions in elderly patients, particularly those with dementia-related psychosis.
Elderly patients with dementia-related psychosis treated with antipsychotic drugs, including haloperidol, face an increased risk of death. nih.govwebmd.com Haloperidol decanoate is not approved for the treatment of patients with dementia-related psychosis. nih.gov Studies have shown that the mortality risk associated with antipsychotic use in this population may be higher than previously reported and can be dose-dependent. aap.orgresearchgate.net
A retrospective case-control study analyzing data from nearly 91,000 elderly veterans with dementia between 1998 and 2009 found a statistically significant increase in mortality risks for patients taking antipsychotics compared to those not being treated. aap.orgnih.gov Haloperidol was identified as having one of the highest risks. aap.org
The "number needed to harm" (NNH), which represents the number of patients who need to be treated for one to experience an adverse outcome, illustrates this risk. Compared with non-users, haloperidol had an NNH of 26 for increased mortality risk. researchgate.netnih.gov When compared to antidepressant users, the mortality risk with haloperidol was even more pronounced, with an NNH of 8. researchgate.netnih.gov
| Comparison Group | Increased Mortality Risk (%) | Number Needed to Harm (NNH) |
|---|---|---|
| Non-Users | 3.8% | 26 |
| Antidepressant Users | 12.3% | 8 |
Data derived from a retrospective case-control study of patients with dementia. researchgate.netnih.gov
The elderly, especially women, exhibit a higher prevalence of tardive dyskinesia (TD), a syndrome of potentially irreversible, involuntary, dyskinetic movements, when treated with antipsychotic drugs. nih.govcambridge.org The risk of developing TD and the likelihood of it becoming irreversible are thought to increase with the duration of treatment and the total cumulative dose. cambridge.org
Geriatric patients are also particularly susceptible to extrapyramidal symptoms (EPS), which include acute dystonias, parkinsonism, and akathisia. nih.gov These drug-induced movement disorders can be severe and may impair a patient's ability to swallow, potentially leading to complications like aspiration pneumonia. nih.gov Patients with Parkinson's Disease or Dementia with Lewy Bodies have a reported increased sensitivity to antipsychotic medication, with manifestations including severe extrapyramidal symptoms, confusion, sedation, and falls. nih.govfda.gov
Controlled trials have indicated that elderly patients with dementia-related psychosis treated with some antipsychotics have an increased risk of cerebrovascular adverse reactions, such as stroke and transient ischemic attack, including some with fatal outcomes. nih.govfda.gov The mechanism for this increased risk is not fully understood, but caution is advised when considering this compound for patients with risk factors for cerebrovascular events. nih.govfda.gov
A retrospective cohort study in Korea found a significantly greater risk of ischemic stroke with haloperidol compared to risperidone (B510) in elderly patients. mskcc.org Another real-world study using a US health insurance claims database also concluded that the risk of stroke in elderly new users of haloperidol was elevated compared to new users of atypical antipsychotics. mdpi.com
| Drug Comparison | Study Finding | Hazard Ratio (HR) / Calibrated Hazard Ratio (cHR) |
|---|---|---|
| Haloperidol vs. Risperidone | Increased risk of incident cerebrovascular events | OR: 1.91 |
| Haloperidol vs. Atypical Antipsychotics | Elevated stroke risk | cHR: 1.45 - 1.69 |
Pediatric Population
The use of this compound in the pediatric population is not well-established, with limited data on its safety and efficacy. fda.govjanssenlabels.com
The safety and effectiveness of this compound in children have not been formally established. fda.govjanssenlabels.com Much of the available information on haloperidol use in children pertains to the oral formulation and its application in treating severe behavioral problems, tics associated with Tourette syndrome, and hyperactivity. webmd.comcambridge.org While generally considered safe and effective for these indications, its use is often reserved for cases where other treatments have failed. nih.gov There is a notable lack of high-quality, long-term studies on the use of haloperidol in children and adolescents. cambridge.org
Despite the limited data for the decanoate formulation, oral haloperidol is sometimes considered in children with severe and refractory behavioral disorders, such as combative and explosive hyperexcitability, after other psychotherapeutic and non-antipsychotic medications have been ineffective. nih.gov It has also been used for hyperactivity in children with conduct disorders characterized by impulsivity, attention difficulties, and aggressiveness. nih.gov However, this use is often considered controversial and is based on older studies. cambridge.orgcambridge.org In contemporary practice, haloperidol is generally viewed as a second-line treatment for psychosis or mania in children and adolescents when first-line treatments with atypical antipsychotics have not been successful. cambridge.orgcambridge.org The pediatric population may be at a heightened risk for extrapyramidal reactions, such as acute dystonia. nih.gov
Pregnancy and Lactation
The use of this compound in pregnant and lactating individuals requires careful consideration of the potential benefits and risks to both the mother and the child.
Fetal Exposure and Potential Risks
There are no adequate and well-controlled studies on the use of this compound in pregnant women. fda.govfda.gov However, there have been reports of limb malformations in infants following maternal use of haloperidol along with other drugs with suspected teratogenic potential during the first trimester, though causal relationships have not been established. fda.govfda.gov Animal studies have shown an increased incidence of resorption, fetal mortality, and pup mortality at doses up to three times the usual maximum human dose. fda.govfda.gov Cleft palate has been observed in mice given oral haloperidol at 15 times the usual maximum human dose, which may be a nonspecific response to stress or nutritional imbalance. fda.govfda.gov Due to the limited data, this compound should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. fda.govfda.govjanssenlabels.com Some experts recommend avoiding its use during the first trimester. drugs.com
| Fetal Exposure and Potential Risks | Research Findings |
| Human Studies | Reports of limb malformations with co-administration of other potentially teratogenic drugs; causal link not established. fda.govfda.gov |
| Animal Studies (Rodents) | Increased incidence of resorption, fetal mortality, and pup mortality at doses up to 3 times the maximum human dose. fda.govfda.gov |
| Animal Studies (Mice) | Cleft palate observed at 15 times the maximum human dose, possibly due to non-specific stress. fda.govfda.gov |
| Clinical Recommendation | Use during pregnancy only if the benefit outweighs the potential fetal risk. fda.govfda.govjanssenlabels.com |
Neonatal Extrapyramidal Symptoms and Withdrawal
Neonates exposed to antipsychotic drugs, including haloperidol, during the third trimester of pregnancy are at risk for extrapyramidal and/or withdrawal symptoms after delivery. fda.govjanssenlabels.comtga.gov.au These symptoms may include agitation, hypertonia (increased muscle tone), hypotonia (decreased muscle tone), tremor, somnolence, respiratory distress, and feeding disorders. fda.govfda.govjanssenlabels.comdrugs.com The severity of these complications varies; some cases are self-limited, while others have required intensive care unit support and prolonged hospitalization. fda.govjanssenlabels.comdrugs.com One case reported a withdrawal emergent syndrome (WES), a subtype of tardive dyskinesia, in an infant whose mother took haloperidol during pregnancy, with symptoms like tongue thrusting, abnormal hand posturing, and tremors. nih.gov
| Neonatal Symptoms | Description |
| Extrapyramidal Symptoms (EPS) | Abnormal muscle movements such as increased or decreased muscle tone and tremors. janssenlabels.comtga.gov.au |
| Withdrawal Symptoms | Agitation, somnolence, respiratory distress, and feeding disorders. fda.govjanssenlabels.comdrugs.comalternativetomeds.com |
| Severity | Varies from self-limited symptoms to complications requiring intensive care and prolonged hospitalization. fda.govjanssenlabels.comdrugs.com |
| Specific Reported Syndrome | A case of Withdrawal Emergent Syndrome (WES) with tongue thrusting and abnormal posturing has been reported. nih.gov |
Passage into Breast Milk
Haloperidol is excreted in human breast milk. fda.govjanssenlabels.com Therefore, nursing is not recommended for individuals undergoing treatment with this compound. fda.govjanssenlabels.comnih.gov There have been isolated reports of extrapyramidal side effects in breastfed infants. drugs.com One study found that breastfed infants had serum concentrations ranging from 0.8 to 2.1 mcg/L when mothers were given doses of 5 to 20 mg. drugs.com Another study reported haloperidol levels in breast milk to be 5 ng/mL with an average maternal dose of 30 mg/day. drugs.com
| Passage into Breast Milk | Findings |
| Excretion | Haloperidol is present in the breast milk of lactating mothers. fda.govjanssenlabels.com |
| Infant Effects | Isolated cases of extrapyramidal side effects have been observed in breastfed infants. drugs.comnews-medical.net |
| Clinical Recommendation | It is advised that infants should not be nursed during treatment with this compound. fda.govjanssenlabels.comnih.gov |
Patients with Co-morbid Conditions
The use of this compound in patients with pre-existing medical conditions requires careful management and monitoring.
Hepatic Impairment
Specific studies on the use of this compound in patients with hepatic impairment have not been conducted. janssenlabels.comfda.gov Since haloperidol is primarily metabolized by the liver, impaired liver function may lead to increased concentrations of the drug. janssenlabels.commedsafe.govt.nz Decreased plasma protein binding may also contribute to elevated haloperidol levels in these patients. nih.gov Therefore, caution is advised when administering this compound to individuals with liver disease. medsafe.govt.nz
Renal Impairment
Dosage adjustments for this compound are not typically required for patients with renal impairment. nih.gov However, there have been rare cases of rhabdomyolysis and subsequent acute renal failure associated with this compound, sometimes as part of a neuroleptic malignant syndrome. nih.govdrugbank.com Caution is advised when using this medication in patients with severe renal impairment. globalrx.com
| Co-morbid Condition | Clinical Considerations |
| Hepatic Impairment | Haloperidol is extensively metabolized by the liver; impairment may increase drug concentrations. janssenlabels.commedsafe.govt.nz No formal studies have been conducted in this population. janssenlabels.comfda.gov |
| Renal Impairment | Dosage adjustments are generally not required. nih.gov Rare cases of acute renal failure have been reported. nih.govdrugbank.com |
Cardiovascular Disorders
This compound administration has been associated with cardiovascular effects, most notably QT prolongation and Torsades de Pointes (TdP). Cases of sudden death, QT prolongation, and TdP have been reported in patients receiving haloperidol. rxlist.com The risk of these adverse events appears to be higher with larger doses and intravenous administration of haloperidol. medscape.commedscape.com
Particular caution is advised when treating patients with pre-existing conditions that may increase the risk of QT prolongation. These conditions include electrolyte imbalances (especially hypokalemia and hypomagnesemia), underlying cardiac abnormalities, hypothyroidism, and familial long QT syndrome. rxlist.comnih.gov The concomitant use of other medications known to prolong the QT interval can also increase the risk. janssenlabels.com A QTc interval exceeding 500 milliseconds is associated with an elevated risk of TdP. nih.govjanssenlabels.com
A study involving 13 chronic schizophrenic patients who received this compound for six months found no significant changes in heart rate, PR interval, QRS duration, QTc interval, or T-wave height. nih.gov This study suggests that in physically healthy individuals, therapeutic doses of this compound may not produce clinically significant cardiac effects. nih.gov However, tachycardia and hypotension have been reported in some patients. medsafe.govt.nz
| Cardiovascular Risk | Associated Factors | Recommendations/Precautions |
|---|---|---|
| QT Prolongation and Torsades de Pointes (TdP) | Higher doses, intravenous administration, pre-existing QT-prolonging conditions, electrolyte imbalance. rxlist.commedscape.commedscape.com | Use with caution in at-risk patients; monitor ECG if administered intravenously. medscape.commedscape.com |
| Sudden Death | Associated with QT prolongation and TdP. rxlist.com | Careful patient selection and monitoring. |
| Hypotension | Can occur, including orthostatic hypotension. medsafe.govt.nz | Monitor blood pressure, especially during initial treatment. |
| Tachycardia | Has been reported in some patients. medsafe.govt.nz | Monitor heart rate. |
Thyrotoxicosis
The use of this compound in patients with thyrotoxicosis requires caution due to the potential for severe neurotoxicity. rxlist.comdrugs.com This severe reaction can manifest as rigidity and the inability to walk or talk. rxlist.comdrugs.com In individuals with hyperthyroidism, the effects of haloperidol may be intensified, increasing the likelihood of side effects. wikipedia.org Therefore, antipsychotic therapy in patients with hyperthyroidism should be approached with caution and should always be accompanied by treatment to achieve a euthyroid state. europa.eu
| Clinical Consideration | Potential Manifestation | Recommendation |
|---|---|---|
| Severe Neurotoxicity | Rigidity, inability to walk or talk. rxlist.comdrugs.com | Use with caution in patients with thyrotoxicosis. rxlist.com |
| Intensified Haloperidol Action | Increased likelihood of side effects. wikipedia.org | Administer only when accompanied by therapy to achieve a euthyroid state. europa.eu |
Seizure Disorders
Haloperidol may lower the convulsive threshold, and for this reason, caution is advised when administering this compound to individuals with a history of seizures or conditions that may predispose them to seizures, such as alcohol withdrawal or brain damage. medsafe.govt.nzeuropa.euhres.ca Seizures have been reported to be triggered by haloperidol. europa.eu In patients receiving anticonvulsant medications, it is important to maintain adequate anticonvulsant therapy concurrently with this compound. rxlist.commedsafe.govt.nz Antipsychotic medications can trigger seizures in a dose-dependent manner, and this risk is elevated in patients with a history of seizures or other predisposing factors. drugs.com
| Clinical Consideration | Underlying Mechanism/Risk | Clinical Guidance |
|---|---|---|
| Lowered Seizure Threshold | Haloperidol can lower the threshold for convulsions. medsafe.govt.nzeuropa.euhres.ca | Use with caution in patients with a history of seizures or predisposing conditions. medsafe.govt.nzeuropa.euhres.ca |
| Concomitant Anticonvulsant Therapy | Potential for breakthrough seizures. | Ensure adequate anticonvulsant therapy is maintained. rxlist.commedsafe.govt.nz |
Dehydration
The use of this compound can be associated with dehydration. rxlist.com It is thought that lethargy and a decreased sensation of thirst, potentially due to central inhibition, may lead to dehydration and hemoconcentration. rxlist.comnih.gov This is a particularly important consideration in elderly patients. rxlist.comjanssenlabels.com If signs and symptoms of dehydration appear, prompt remedial action should be taken. rxlist.comjanssenlabels.com It is especially important for individuals taking haloperidol to try to drink water to avoid dehydration. nami.org Dehydration can be a risk factor for the development of neuroleptic malignant syndrome (NMS). nih.govyoutube.com
| Contributing Factor | Potential Consequences | Preventative/Management Strategy |
|---|---|---|
| Lethargy and decreased thirst sensation. rxlist.comnih.gov | Dehydration, hemoconcentration. rxlist.comnih.gov | Encourage adequate fluid intake, especially in the elderly. rxlist.comjanssenlabels.comnami.org |
| Dehydration as a risk factor for NMS. nih.govyoutube.com | Increased risk of developing neuroleptic malignant syndrome. | Maintain adequate hydration. nami.org |
Emerging Research Directions and Future Perspectives
Novel Drug Delivery Systems and Formulations
Research into novel drug delivery systems for haloperidol (B65202) aims to enhance its therapeutic profile by improving bioavailability, enabling more targeted delivery, and potentially reducing systemic exposure. One promising area of investigation involves nanoparticle-based formulations designed to overcome challenges like the blood-brain barrier (BBB).
Solid Lipid Nanoparticles (SLNs) have been explored as a carrier system for haloperidol. These systems are made from physiological lipids, offering good biocompatibility. Studies have focused on preparing haloperidol-loaded SLNs for intranasal administration, a route that presents a potential pathway for direct nose-to-brain delivery. This approach could bypass the first-pass metabolism that occurs with oral delivery and facilitate transport across the BBB. Another avenue involves hybrid nanoparticles, such as those composed of Eudragit L100-55 copolymer and the surfactant Brij98, which have shown good drug-loading efficiency and stability for the poorly water-soluble haloperidol. mdpi.com In vivo experiments with these nanoparticle formulations administered intranasally have been conducted to assess their effects compared to free drug formulations. mdpi.com
These advanced formulations represent a shift towards more controlled and site-specific drug delivery, which could be a significant evolution from conventional long-acting injections.
Table 1: Comparison of Haloperidol Formulations
| Feature | Haloperidol Decanoate (B1226879) (Conventional) | Solid Lipid Nanoparticles (SLNs) (Experimental) | Hybrid Eudragit/Brij98 Nanoparticles (Experimental) |
|---|---|---|---|
| Delivery Route | Intramuscular Injection | Intranasal | Intranasal |
| Mechanism | Slow hydrolysis of the decanoate ester from an oil-based depot | Encapsulation in lipid matrix for controlled release and BBB transport | Encapsulation in hybrid polymer-surfactant carrier |
| Primary Goal | Prolonged duration of action (long-acting) | Enhanced brain uptake, bypassing BBB, controlled release | Improve solubility and stability of hydrophobic drug mdpi.com |
Advanced Pharmacogenomic Applications
Pharmacogenomics is a critical field for personalizing antipsychotic therapy, aiming to predict drug response and tolerability based on an individual's genetic makeup. nih.govoatext.com This approach holds the potential to move beyond the traditional "trial and error" method in medication selection. nih.gov
The metabolism of haloperidol is significantly influenced by genetic variations in the cytochrome P450 enzyme system, particularly CYP2D6. Polymorphisms in the CYP2D6 gene can categorize individuals into different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. clinpgx.org These genetic differences can lead to substantial variations in plasma concentrations of haloperidol, affecting both efficacy and the likelihood of adverse effects. clinpgx.org
Pharmacogenetic testing can identify these variations, allowing for the development of personalized treatment protocols. For instance, the Royal Dutch Pharmacists Association - Pharmacogenetics Working Group has issued specific therapeutic recommendations based on CYP2D6 genotype. They advise that individuals identified as CYP2D6 poor metabolizers may experience higher plasma concentrations of the drug, while ultrarapid metabolizers may have lower-than-expected concentrations. clinpgx.org
Table 2: CYP2D6-Based Dosing Recommendations for Haloperidol
| CYP2D6 Phenotype | Metabolic Activity | Effect on Haloperidol Plasma Concentration | Therapeutic Recommendation clinpgx.org |
|---|---|---|---|
| Poor Metabolizer (PM) | Decreased | ~1.7-fold higher | Use 60% of the normal dose. |
| Intermediate Metabolizer (IM) | Slightly decreased | Higher, but not found to be clinically significant | No action required. |
| Ultrarapid Metabolizer (UM) | Increased | ~40% lower | Use 1.5 times the normal dose or select an alternative drug. |
Data sourced from the Royal Dutch Pharmacists Association - Pharmacogenetics Working Group, May 2021 update. clinpgx.org
The search for reliable biomarkers to predict or monitor the effectiveness of haloperidol is an active area of research. nih.govresearcher.life While a validated biomarker does not yet exist, several potential candidates are being investigated. nih.govresearcher.life These include peripheral markers that could provide insights into the drug's mechanism of action and its effects on an individual patient. nih.gov
Potential biomarkers under investigation include:
Cytokines: As inflammation may play a role in psychosis, variations in cytokine levels could potentially correlate with treatment response.
Haloperidol Metabolites: The levels and ratios of haloperidol and its metabolites in the plasma could serve as indicators of metabolic activity and drug exposure. nih.gov
Genotypic Biomarkers: Beyond CYP2D6, other genetic markers related to dopamine (B1211576) and serotonin (B10506) receptors are being explored for their influence on drug action and clinical outcomes. nih.govnih.gov
These research efforts could pave the way for future strategies where biomarkers are used to guide treatment decisions, optimizing efficacy and tolerability for patients receiving haloperidol decanoate. nih.govresearcher.life
Comparative Effectiveness Research in Diverse Populations
Comparative effectiveness research is essential for contextualizing the role of this compound among other antipsychotic treatment options. Studies have compared its efficacy and outcomes against oral formulations, other long-acting injectables (LAIs), and placebo.
When compared to placebo, this compound demonstrates a substantial effect in improving the symptoms and behaviors associated with schizophrenia. nih.gov Research comparing this compound to oral haloperidol has found no discernible differences in terms of global impression or mental state, suggesting that for patients willing to take the medication, the choice of administration can be based on individual preference and clinical judgment. nih.govnih.gov Similarly, when compared to other first-generation depot neuroleptics, studies have not found significant differences in key outcomes. nih.gov
Real-world effectiveness has been examined through mirror-image studies. One such study found that the initiation of this compound was associated with a significant reduction in the mean number of hospital admissions in the year following initiation compared to the year prior. nih.govresearchgate.net
Table 3: Summary of Comparative Effectiveness Findings for this compound
| Comparison Group | Key Finding | Source(s) |
|---|---|---|
| Placebo | Significantly more effective in improving mental state and reducing study dropouts. | nih.gov |
| Oral Haloperidol | No discernible difference in efficacy (global impression, mental state). | nih.govnih.gov |
| Other 1st-Gen Depot Antipsychotics | No clear differences in outcomes such as mental state or behavior. | nih.gov |
| 2nd-Gen LAIs (e.g., Paliperidone) | Comparable efficacy in reducing overall PANSS scores. | scielo.org.mxjuniperpublishers.com |
| Pre- vs. Post-Initiation (Mirror-Image Study) | Significant reduction in mean hospital admissions after initiation. | nih.govresearchgate.net |
Combination Therapies and Psychosocial Interventions
The comprehensive management of schizophrenia involves an integrated approach where pharmacotherapy, such as with this compound, is combined with non-pharmacological treatments. nih.gov Clinical guidelines suggest that antipsychotic medication should be administered in conjunction with psychological and psychosocial interventions to achieve optimal outcomes. nih.gov
Key psychosocial interventions include:
Cognitive Behavioral Therapy (CBT): This therapy is used as an adjunct to pharmacotherapy to help patients modify their thinking and behavior, inculcating positive attitudes towards daily life issues. juniperpublishers.comnih.gov
Family Intervention: Including family members in the treatment process has been shown to reduce relapse rates and hospital admissions while improving adherence to the treatment regimen. juniperpublishers.comnih.gov
Psychoeducation and Supported Employment: These interventions should be offered to all individuals with schizophrenia and their caregivers to improve understanding of the illness and support functional recovery. nih.gov
While these interventions are recommended for all patients with schizophrenia, research focusing specifically on their combined effect with this compound is less common. However, the principle of integrated care remains the standard. It is also important to note that some pharmacological combinations may not be beneficial; one retrospective study found that the prolonged use of this compound in combination with oral haloperidol supplementation was associated with worse outcomes, including higher rates of emergency visits and hospitalizations. nih.gov
Neuroimaging Studies (e.g., PET, SPECT)
Neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) provide valuable insights into the pharmacodynamic effects of this compound in the human brain. unipd.it These studies help to elucidate the functional pathways through which the drug exerts its antipsychotic action.
Studies using PET with the tracer [18F]fluorodeoxyglucose (FDG) have examined regional cerebral glucose metabolism. Research has shown that treatment with haloperidol enhances glucose utilization in the basal ganglia (caudate and putamen) and the anterior thalamus. elsevierpure.com Conversely, haloperidol appears to depress glucose metabolism in the frontal cortex and anterior cingulate. elsevierpure.com These findings suggest that haloperidol's primary antidopaminergic action in the basal ganglia leads to secondary effects in other brain regions through established striato-thalamo-cortical pathways. elsevierpure.com
Comparative neuroimaging studies have further refined this understanding. One FDG-PET study in adolescents found that haloperidol increased metabolic rates in the striatum more than the second-generation antipsychotic olanzapine (B1677200), but unlike olanzapine, it did not increase frontal metabolic rates. nih.gov Another study comparing haloperidol with sertindole (B1681639) found that sertindole was associated with higher metabolic rates in the dorsolateral prefrontal cortex. nih.gov These differences in frontal lobe activity may correlate with differences in cognitive and side-effect profiles between antipsychotics. nih.gov Radionuclide imaging also holds promise for personalizing treatment by using tracers like [123I]IBZM or [11C]raclopride to help optimize dosing. unipd.it
Table 4: Summary of Haloperidol's Effects on Brain Metabolism from Neuroimaging Studies
| Brain Region | Observed Effect of Haloperidol | Imaging Technique | Source(s) |
|---|---|---|---|
| Basal Ganglia (Caudate, Putamen) | Increased glucose metabolism/utilization. | FDG-PET | elsevierpure.comnih.gov |
| Thalamus | Increased glucose metabolism. | FDG-PET | elsevierpure.comnih.gov |
| Frontal Cortex | Decreased glucose metabolism; failed to increase metabolic rates compared to some other antipsychotics. | FDG-PET | elsevierpure.comnih.gov |
| Anterior Cingulate | Decreased glucose metabolism. | FDG-PET | elsevierpure.com |
Mentioned Compounds
Mechanistic Research on Long-Term Effects and Adverse Event Mitigation
Emerging research into the long-term administration of this compound is increasingly focused on elucidating the underlying molecular and cellular mechanisms that contribute to its therapeutic actions and, critically, its adverse effects. A significant area of investigation centers on the roles of oxidative stress, mitochondrial dysfunction, and resultant neurotoxicity. Concurrently, researchers are exploring novel strategies aimed at mitigating these detrimental effects.
Oxidative Stress and Neurotoxicity
A substantial body of evidence indicates that long-term exposure to haloperidol is associated with an imbalance in the oxidation-reduction state within the central nervous system. mdpi.com This state, known as oxidative stress, is implicated in the pathophysiology of schizophrenia and the development of extrapyramidal symptoms (EPS). mdpi.comnih.gov Preclinical studies have demonstrated that haloperidol administration leads to an increase in reactive oxygen species (ROS) and a concurrent decrease in the activity of key antioxidant enzymes. mdpi.com
Research in rat models has shown that haloperidol can induce significant lipid peroxidation, a marker of oxidative damage, in various brain regions, including the cortex, hippocampus, and striatum. nih.gov This is often measured by an increase in malondialdehyde (MDA) levels. nih.govcambridge.org Furthermore, a decrease in the concentration of vital antioxidants, such as glutathione (B108866) (GSH), has been observed in both the brain and liver of rats treated with the drug. mdpi.com Clinical studies in patients treated with this compound corroborate these findings, showing a correlation between haloperidol dose and plasma protein carbonyls, another marker of oxidative damage. nih.gov In these patients, lower concentrations of antioxidant biomarkers have been noted, particularly in those experiencing extrapyramidal symptoms. mdpi.com The mechanism may involve haloperidol's ability to increase dopamine metabolism, which can generate ROS, and inhibit protective cellular pathways. researchgate.net
The neurotoxic effects of haloperidol may also be linked to its metabolites. ebmconsult.com Haloperidol is metabolized to compounds that are structurally similar to the known dopaminergic neurotoxicant MPP+ (1-methyl-4-phenylpyridinium), which is known to cause neuronal cell death. ebmconsult.com Studies in neuronal cultures have shown that haloperidol can induce apoptotic cell death, a process that can be significantly protected by co-treatment with antioxidants like vitamin E and N-acetylcysteine (NAC). nih.gov
Mitochondrial Dysfunction
The mitochondrion is a key target in haloperidol-induced cellular damage. nih.govphysiology.org Research has shown that haloperidol can impair mitochondrial function through several mechanisms. It has been identified as an inhibitor of Complex I and Complex II of the mitochondrial electron transport chain (ETC). nih.govmdpi.com This inhibition disrupts the process of oxidative phosphorylation, leading to reduced production of ATP, the cell's primary energy currency. nih.gov
In vitro studies using various cell lines have demonstrated that haloperidol treatment can lead to a significant reduction in mitochondrial respiration, a decrease in the mitochondrial membrane potential, and an increase in mitochondrial ROS production. mdpi.comresearchgate.netnih.gov This mitochondrial hypofunction can trigger a shift in cellular metabolism towards less efficient pathways like glycolysis. nih.gov The accumulation of damaged mitochondria, due to both direct drug effects and the resulting oxidative stress, is a critical factor in cellular pathology. nih.gov
Mitigation Strategies
Understanding these mechanisms has opened new avenues for research into mitigating the adverse effects of long-term this compound therapy.
Antioxidant Therapy : Given the strong evidence for oxidative stress, the use of antioxidants is a primary area of investigation. As mentioned, antioxidants such as vitamin E and N-acetylcysteine have shown protective effects against haloperidol-induced neurotoxicity in preclinical models. nih.gov
Targeting Autophagy : Another promising strategy involves the enhancement of autophagy, the cellular process for clearing damaged components, including dysfunctional mitochondria (mitophagy). The natural compound resveratrol (B1683913) has been shown to protect against haloperidol-induced mitochondrial damage by promoting the degradation of damaged components and upregulating the formation of autophagolysosomes. nih.gov
Modulating Signaling Pathways : Recent research has identified the mammalian target of rapamycin (B549165) (mTOR) signaling pathway as a mediator of haloperidol-induced catalepsy, a severe motor side effect. scripps.edu In animal studies, the mTOR inhibitor rapamycin (also known as sirolimus) was found to prevent and rescue haloperidol-induced cataleptic behavior, suggesting a novel therapeutic target for mitigating certain adverse events. scripps.edu
Further mechanistic research is crucial for developing targeted interventions that can separate the therapeutic effects of this compound from its long-term adverse consequences, ultimately improving patient outcomes.
Data Tables
Table 1: Impact of Haloperidol on Oxidative Stress Markers
| Biomarker | Effect Observed in Research | Brain Region/Sample | Reference |
| Reactive Oxygen Species (ROS) | Increased | Brain Tissue | mdpi.com |
| Malondialdehyde (MDA) | Increased | Brain Tissue, Spinal Fluid | mdpi.comnih.govcambridge.org |
| Protein Carbonyls | Increased | Plasma | nih.gov |
| Glutathione (GSH) | Decreased | Brain and Liver Tissue | mdpi.com |
| Superoxide Dismutase (SOD) | Decreased Activity | Brain Tissue, Patient Samples | mdpi.comnih.gov |
| Catalase (CAT) | Decreased Activity | Brain Tissue, Patient Samples | mdpi.comnih.gov |
Table 2: Effects of Haloperidol on Mitochondrial Function
| Mitochondrial Parameter | Effect Observed in Research | Model System | Reference |
| Complex I & II Activity | Inhibition | Isolated Mitochondria | nih.govmdpi.com |
| Oxygen Consumption/Respiration | Decreased | Cell Lines, Isolated Mitochondria | mdpi.comresearchgate.net |
| Mitochondrial Membrane Potential | Dissipation/Decrease | Isolated Mitochondria | nih.govmdpi.com |
| Mitochondrial ROS Production | Increased | Cell Lines | nih.gov |
| ATP Turnover | Increased | Cell Lines | researchgate.net |
| Maximum Respiratory Capacity | Decreased | Cell Lines | researchgate.net |
Q & A
Basic Question: What chromatographic methods are recommended for separating haloperidol decanoate and its impurities in stability studies?
Answer:
A stability-indicating liquid chromatography (LC) method using a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) is recommended for resolving this compound and its 13 known impurities. The mobile phase employs a gradient elution system with phosphate buffer (pH 3.0) and acetonitrile, optimized via chemometric approaches like combined mixture I-optimal design and response surface historical data design. Validation parameters include tailing factor ≤1.5 and relative standard deviation ≤2.0% for replicate injections, as per USP guidelines .
Advanced Question: How can researchers resolve contradictions in clinical trial data comparing this compound to other depot antipsychotics?
Answer:
Contradictions in relapse rates (e.g., higher relapse with bromperidol decanoate vs. This compound) require meta-analytical approaches to reconcile heterogeneity. For example, pooled data from 4 RCTs (n=117) showed this compound had fewer relapses than bromperidol decanoate (RR 3.92, 95% CI 1.05–14.60). However, subgroup analyses accounting for dosing intervals, patient adherence, and co-administered medications (e.g., benzodiazepines) are critical. Intention-to-treat (ITT) analysis and sensitivity testing for attrition bias should be prioritized .
Basic Question: What USP standards govern the identification and quantification of this compound?
Answer:
USP standards mandate identification via infrared absorption spectroscopy, chromatographic retention time matching, and silver nitrate precipitation tests. Quantification uses a validated LC method with peak response ratios (Assay vs. Standard preparation) calculated as:
\text{% Purity} = \frac{100 \times C_S \times r_U}{C_U \times r_S}
where are standard/test concentrations and are peak responses. Impurity limits are specified for related compounds (e.g., process degradants), with acceptance criteria for system suitability (tailing factor ≤1.5) .
Advanced Question: How can experimental design (DoE) optimize impurity profiling of this compound formulations?
Answer:
Dual experimental designs—combining mixture I-optimal design for mobile phase composition and response surface methodology for column temperature—are effective. For example, a study using Stat-Ease Design-Expert v10.0 optimized buffer pH (2.5–3.5), gradient time (10–20 min), and temperature (25–40°C) to resolve co-eluting impurities. Critical factors included acetonitrile proportion (25–35%) and flow rate (1.0–1.5 mL/min), achieving resolution >2.0 for all impurities .
Advanced Question: What molecular mechanisms underlie this compound's long-term effects in preclinical schizophrenia models?
Answer:
In rat models, chronic this compound administration (9 months) showed no significant changes in anterior cingulate cortex GRK protein expression compared to controls. However, postmortem human studies revealed reduced GAD67 mRNA in prefrontal GABA neurons (25–35% decrease in layers 3–5), suggesting altered GABAergic neurotransmission independent of direct haloperidol effects. Methodologically, in situ hybridization with sulfur-35-labeled probes and emulsion autoradiography are key for quantifying mRNA expression .
Basic Question: What pharmacokinetic challenges arise in converting oral haloperidol to decanoate formulations?
Answer:
Dose conversion lacks a linear formula, but a starting dose of 10–20× the daily oral dose (max 100 mg) is suggested. Pharmacokinetic variability stems from ester hydrolysis rates and sesame oil release kinetics. Steady-state plasma levels (achieved in 2–4 months) require monitoring via LC-MS/MS to account for inter-subject variability in Cmax (6 days post-injection) and half-life (\sim3 weeks). Methodologically, population pharmacokinetic models integrating body mass and CYP2D6 polymorphisms improve precision .
Advanced Question: How do stability-indicating methods address discrepancies in impurity limits across regulatory guidelines?
Answer:
Discrepancies (e.g., USP vs. EP impurity thresholds) are resolved by forced degradation studies under acid/alkaline hydrolysis, oxidation, and thermal stress. For example, this compound degrades into 1-(4-fluorophenyl)ethanone (Impurity L) under oxidative conditions, quantified via LC-UV at 220 nm. Method validation must include robustness testing for pH (±0.2), column batch variations, and flow rate (±10%) to ensure compliance with multiple pharmacopeias .
Basic Question: What experimental models are used to assess this compound’s neurochemical impact?
Answer:
Rodent models (e.g., Sprague-Dawley rats) treated with IM injections (50–100 mg/kg monthly) are standard for studying dopamine D2 receptor occupancy and extrapyramidal effects. Postmortem HPLC analyses of striatal dopamine metabolites (HVA, DOPAC) and microdialysis in freely moving animals provide dynamic data. For molecular studies, RT-PCR and Western blotting quantify receptor/transporter expression in cortical regions .
Advanced Question: How can researchers reconcile conflicting data on this compound’s efficacy versus newer atypical antipsychotics?
Answer:
Head-to-head RCTs using PANSS (Positive and Negative Syndrome Scale) and CGI (Clinical Global Impression) scores are critical. A meta-analysis of 12 trials showed this compound had comparable efficacy to risperidone LAI but higher extrapyramidal risk (OR 1.72, 95% CI 1.2–2.5). Methodologically, mixed-effects models adjusting for baseline severity, dropout rates, and dosing schedules (biweekly vs. monthly) improve comparability .
Basic Question: What parameters are essential for validating this compound assay methods?
Answer:
Validation requires:
- Specificity : Resolution of all impurities (≥1.5).
- Linearity : R² ≥0.99 over 50–150% of target concentration.
- Accuracy : 98–102% recovery in spiked impurity samples.
- Precision : ≤2% RSD for intraday/interday replicates.
- Robustness : Tolerance to ±10% organic phase variation.
- LOQ : ≤0.05% for impurities, verified via signal-to-noise ratio ≥10 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
